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  • Product: (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid
  • CAS: 300665-18-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Methodologies of (E)-3-(2-Morpholino-5-nitrophenyl)-2-propenoic Acid

Executive Summary In the landscape of modern drug discovery, highly functionalized cinnamic acid derivatives serve as critical advanced intermediates. (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (CAS: 300665-18-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized cinnamic acid derivatives serve as critical advanced intermediates. (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (CAS: 300665-18-3) is a prime example of a multi-functional scaffold designed for targeted therapeutics [1]. By integrating a morpholine ring (a privileged solubilizing and hinge-binding moiety), a nitro group (a masked aniline for late-stage diversification), and an α,β -unsaturated carboxylic acid, this molecule offers a highly versatile platform for synthesizing kinase inhibitors and targeted covalent inhibitors (TCIs).

This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its authoritative applications in medicinal chemistry.

Physicochemical Profiling & Structural Elucidation

Understanding the exact structural parameters of this compound is essential for predicting its reactivity and pharmacokinetic behavior. The molecule exclusively adopts the (E)-configuration (trans-isomer) due to the thermodynamic stability of the extended conjugated system.

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name (2E)-3-[2-(morpholin-4-yl)-5-nitrophenyl]prop-2-enoic acid
CAS Number 300665-18-3
Molecular Formula C₁₃H₁₄N₂O₅
Molecular Weight 278.26 g/mol
Exact Mass 278.0903 Da
SMILES String O=C(O)/C=C/c1cc([O-])ccc1N2CCOCC2
Stereochemistry (E)-isomer (trans)

Data supported by the National Center for Biotechnology Information [1].

Strategic Synthesis & Methodologies

While cinnamic acid derivatives can be synthesized via palladium-catalyzed Heck couplings, such routes often require expensive catalysts and pre-functionalized aryl halides that may undergo side reactions with the nitro group. Instead, we employ a highly robust, metal-free, two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by a Knoevenagel-Doebner Condensation [3]. This route is a self-validating system; the thermodynamic control inherent to the Doebner modification guarantees the exclusive formation of the (E)-isomer.

Protocol 1: Synthesis of 2-Morpholino-5-nitrobenzaldehyde (S_NAr)

Causality & Logic: The strong electron-withdrawing nitro group at the para position to the chloride leaving group significantly lowers the activation energy for the Meisenheimer complex formation. This allows for a rapid, quantitative S_NAr reaction without the need for transition-metal catalysis.

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL round-bottom flask with 2-chloro-5-nitrobenzaldehyde (10.0 g, 53.9 mmol) and anhydrous DMSO (50 mL).

  • Reagent Addition: Add morpholine (5.6 g, 64.7 mmol, 1.2 eq) and anhydrous K₂CO₃ (14.9 g, 107.8 mmol, 2.0 eq). The K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of morpholine and driving the reaction forward.

  • Reaction: Stir the mixture at 80°C for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the complete consumption of the starting material is observed.

  • Workup: Pour the hot mixture into 200 mL of vigorously stirred crushed ice/water. The intermediate, 2-morpholino-5-nitrobenzaldehyde, will precipitate as a bright yellow solid due to its insolubility in the aqueous phase.

  • Isolation: Filter under vacuum, wash the filter cake with cold water (3 x 50 mL) to remove residual DMSO and salts, and dry in a vacuum oven at 50°C overnight.

Protocol 2: Knoevenagel-Doebner Condensation

Causality & Logic: The Doebner modification utilizes malonic acid. Piperidine acts as an organocatalyst, forming a highly reactive iminium ion with the aldehyde, which is subsequently attacked by the enolate of malonic acid. The resulting dicarboxylic acid undergoes spontaneous decarboxylation under reflux. Thermodynamic control ensures the exclusive formation of the sterically less hindered (E)-isomer [3].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve the isolated 2-morpholino-5-nitrobenzaldehyde (10.0 g, 42.3 mmol) and malonic acid (6.6 g, 63.5 mmol, 1.5 eq) in anhydrous pyridine (40 mL).

  • Catalysis: Add piperidine (0.36 g, 4.2 mmol, 0.1 eq).

  • Reaction: Equip the flask with a reflux condenser and heat to 110°C for 6 hours. CO₂ evolution will be observed as the decarboxylation proceeds.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of ice water.

  • Acidification: Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2-3. The target (E)-propenoic acid will precipitate out of the solution.

  • Purification: Filter the crude solid, wash with cold water, and recrystallize from hot ethanol to yield pure (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid.

Mechanistic Pathway (Visualization)

The following diagram maps the logical flow of the synthesis, highlighting the critical intermediates and the thermodynamic drivers of the reaction.

SynthesisPathway SM1 2-Chloro-5-nitrobenzaldehyde Step1 S_NAr Reaction (Base, Heat) SM1->Step1 SM2 Morpholine (Nucleophile) SM2->Step1 Int1 2-Morpholino-5-nitrobenzaldehyde (Key Intermediate) Step1->Int1 High Yield Step2 Knoevenagel-Doebner Condensation (Pyridine/Piperidine) Int1->Step2 SM3 Malonic Acid SM3->Step2 Step3 Decarboxylation & Elimination (Thermodynamic Control) Step2->Step3 Product (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (Target Compound) Step3->Product E-Isomer Selectivity

Figure 1: Two-step synthesis workflow from 2-chloro-5-nitrobenzaldehyde to the target E-propenoic acid.

Analytical Characterization (Self-Validating System)

To guarantee scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. The table below outlines the expected spectral data that confirms the success of the structural transformations, specifically the (E)-geometry and the preservation of the nitro group.

Table 2: Expected Analytical Characterization Data
Analytical TechniqueTarget Signal / ValueDiagnostic Significance
¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (d, J = 16.0 Hz, 1H), δ 6.55 (d, J = 16.0 Hz, 1H)The large coupling constant (J = 16 Hz) of the vinylic protons definitively confirms the (E)-trans geometry.
¹H NMR (400 MHz, DMSO-d₆) δ 12.50 (br s, 1H)Confirms the presence of the carboxylic acid proton.
LC-MS (ESI-TOF) m/z 279.09 [M+H]⁺Validates the exact molecular weight (278.26 g/mol ) and formula (C₁₃H₁₄N₂O₅).
FT-IR (ATR) ~1680 cm⁻¹ (C=O stretch)Indicates the presence of an α,β-unsaturated carboxylic acid carbonyl.
FT-IR (ATR) ~1520 cm⁻¹, ~1340 cm⁻¹ (N-O stretch)Confirms the integrity of the nitro group post-condensation.

Applications in Drug Development

(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is engineered to be a highly modular building block in medicinal chemistry:

  • The Morpholine Scaffold: Morpholine is widely recognized as a "privileged scaffold" in FDA-approved drugs [2]. It is frequently utilized to improve aqueous solubility, optimize basicity, and enhance metabolic stability. In the context of kinase inhibitors (e.g., PI3K/Akt/mTOR pathways), the oxygen atom of the morpholine ring often acts as a critical hydrogen-bond acceptor, interacting directly with the hinge region of the kinase ATP-binding pocket.

  • Nitro Group as a Synthetic Handle: The nitro group serves as a masked amine. Post-synthesis, it can be chemoselectively reduced (e.g., via Pd/C and H₂, or Fe/NH₄Cl) to an aniline. This newly formed amine can then be coupled with various electrophiles to build complex libraries, directly linking the hinge-binding morpholine-aryl system to a solvent-exposed tail.

  • Propenoic Acid Tail: The α,β -unsaturated carboxylic acid can undergo amide coupling to attach further pharmacophores. Alternatively, the acrylic system can be leveraged as a Michael acceptor in the design of Targeted Covalent Inhibitors (TCIs), forming irreversible covalent bonds with catalytic cysteine residues in target proteins.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 300665-18-3, (E)-3-(2-Morpholino-5-nitrophenyl)acrylic acid." PubChem, [Link]

  • Peyrot, C., et al. "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers." Molecules, National Library of Medicine (PMC), 2022. [Link]

Exploratory

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid

For: Researchers, scientists, and drug development professionals Preamble: Charting a Course for a Novel Compound The compound (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is a unique chemical entity at the fronti...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Preamble: Charting a Course for a Novel Compound

The compound (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is a unique chemical entity at the frontier of discovery, with its specific biological activities and mechanism of action yet to be characterized in publicly available literature.[1] This guide, therefore, serves as a strategic roadmap for the in vitro investigation of this molecule. By dissecting its structural components and drawing parallels with known pharmacologically active classes of compounds, we can formulate a robust, multi-pronged experimental plan to unveil its mechanism of action. This document is structured to not only propose a putative mechanism but also to provide a detailed, self-validating experimental workflow for its elucidation.

Structural Deconstruction and Putative Mechanistic Insights

The chemical architecture of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid integrates three key pharmacophores: a propenoic acid backbone, a morpholine ring, and a nitrophenyl moiety. Each of these components is prevalent in a wide array of biologically active molecules, offering clues to the potential therapeutic applications of this novel compound.

The Propenoic Acid Scaffold: A Versatile Core

Aryl propionic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] The α,β-unsaturated carbonyl system in the propenoic acid structure can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) in proteins. This reactivity is a common mechanism for the inhibition of various enzymes.

The Morpholine Moiety: A Privileged Heterocycle

The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate. Beyond its role in enhancing solubility and metabolic stability, the morpholine moiety is also a key component of many bioactive molecules, including kinase inhibitors and receptor antagonists.[5][6][7] Its presence suggests that the compound may interact with a range of biological targets.

The Nitrophenyl Group: An Electronic Modulator

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Nitro-containing compounds have been reported to exhibit a wide array of biological activities, including antimicrobial and anti-inflammatory effects.[8] The nitro group can act as both a pharmacophore and a toxicophore, and its role in the biological activity of the compound warrants careful investigation.

A Proposed Experimental Workflow for Mechanistic Elucidation

The following is a logical, step-by-step workflow designed to systematically investigate the in vitro mechanism of action of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid.

Diagram: Experimental Workflow for Mechanistic Characterization

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Target Identification & Validation cluster_phase3 Phase 3: Mechanistic Deep Dive phenotypic_screening Cell-Based Phenotypic Assays (Viability, Proliferation, Apoptosis) hit_deconvolution Hit Deconvolution & Target Identification phenotypic_screening->hit_deconvolution Identify active phenotype target_screening Broad Target-Based Screening (e.g., Kinase, GPCR Panels) target_screening->hit_deconvolution Identify potential targets target_engagement Target Engagement Assays (e.g., CETSA, SPR) hit_deconvolution->target_engagement target_validation Target Validation (e.g., siRNA/CRISPR) target_engagement->target_validation biochemical_assays Biochemical/Enzymatic Assays (IC50, Ki, MoA) target_validation->biochemical_assays Validate target pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR, Reporter Assays) biochemical_assays->pathway_analysis Characterize target interaction

Caption: A three-phase experimental workflow for the in vitro mechanistic characterization of a novel compound.

Phase 1: Initial Screening

The initial step is to assess the compound's overall effect on cells. A panel of cancer cell lines from different tissue origins should be used.

Protocol: Cell Viability/Proliferation Assay (MTT/MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

To identify potential molecular targets, the compound should be screened against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other common drug targets.

Protocol: Kinase Inhibition Profiling

  • Assay Principle: Utilize a commercially available kinase profiling service that employs radiometric, fluorescence, or luminescence-based assays.

  • Compound Submission: Submit (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid at a fixed concentration (e.g., 10 µM) for screening against a panel of several hundred kinases.

  • Data Analysis: The service will provide a report detailing the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.

Phase 2: Target Identification and Validation

Once potential targets are identified, it is crucial to confirm that the compound directly engages with these targets in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.

Phase 3: Mechanistic Deep Dive

For validated enzyme targets, detailed biochemical assays are necessary to determine the potency and mode of inhibition.

Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: In a 96- or 384-well plate, combine the recombinant kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Titration: Add a range of concentrations of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid.

  • Reaction and Detection: Incubate to allow the kinase reaction to proceed, then stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

To understand the downstream consequences of target engagement, it is essential to investigate the modulation of relevant signaling pathways.

Protocol: Western Blot Analysis of a Hypothetical Kinase Pathway

  • Cell Lysis: Treat cells with the compound for various times and at different concentrations, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target kinase, its phosphorylated form, and downstream signaling proteins. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.

Diagram: Hypothetical Signaling Pathway

signaling_pathway cluster_pathway Hypothetical Kinase Cascade Compound (E)-3-(2-morpholino-5-nitrophenyl) -2-propenoic acid TargetKinase Target Kinase Compound->TargetKinase Inhibition DownstreamKinase Downstream Kinase TargetKinase->DownstreamKinase Phosphorylation TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Phosphorylation GeneExpression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression Activation

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect of the compound on a kinase cascade.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Activity Data

Assay TypeCell Line / TargetEndpointValue
Cell ViabilityMCF-7IC50 (72h)5.2 µM
Cell ViabilityA549IC50 (72h)12.8 µM
Kinase InhibitionKinase XIC500.8 µM
Kinase InhibitionKinase YIC50> 50 µM

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid. The proposed workflow is designed to be iterative, with the results from each phase informing the experiments in the next. By systematically applying these well-established methodologies, researchers can build a robust data package to define the compound's mechanism of action, identify its primary molecular targets, and pave the way for further preclinical development.

References

  • A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

  • Ma, S., et al. (2017). Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). European Journal of Medicinal Chemistry, 133, 329–339. [Link]

  • Rayam, P., et al. (2012). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Drug Development and Research, 4(3), 88-98. [Link]

  • Sharma, P., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Medicinal Chemistry Research, 22(8), 3647-3660. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

Sources

Foundational

Solvation Thermodynamics and Empirical Profiling of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic Acid in Organic Solvents

Executive Summary (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (CAS: 300665-18-3)[1] is a highly functionalized, structurally complex cinnamic acid derivative. In early-stage drug development and materials science...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (CAS: 300665-18-3)[1] is a highly functionalized, structurally complex cinnamic acid derivative. In early-stage drug development and materials science, establishing a reliable solubility profile in organic solvents is a critical prerequisite for assay design, purification, and formulation. Because empirical solubility data for this specific chemical entity is currently listed as "No data available" in standard safety data sheets[2], researchers must rely on a combination of structural thermodynamics and rigorous empirical validation. This whitepaper provides a comprehensive, self-validating framework for predicting and determining the solubility of this compound.

Structural Deconstruction & Solvation Causality

Solubility is not merely a static physical property; it is a dynamic thermodynamic equilibrium dictated by the molecular structure of the solute and the interacting solvent. To understand the solubility profile of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, we must deconstruct its functional groups and their impact on the free energy of solvation ( ΔGsolv​ ).

  • The Propenoic (Acrylic) Acid Tail: Cinnamic acid derivatives possess a polar carboxylic acid group that forms strong intermolecular hydrogen-bonded dimers in the solid state[3]. Overcoming this high crystal lattice energy requires solvents capable of competitive hydrogen bonding[4].

  • The Nitroaromatic Core: The nitro group (-NO 2​ ) is strongly electron-withdrawing and highly polar. This significantly increases the dipole moment of the molecule, favoring solvation in high-dielectric solvents.

  • The Morpholine Ring: This moiety introduces a tertiary amine and an ether oxygen, both of which act as strong hydrogen bond acceptors, enhancing solubility in polar protic and aprotic environments.

  • The (E)-Alkene Geometry: The trans configuration provides a planar geometry to the core, facilitating tight π−π stacking in the crystal lattice. This structural rigidity increases the endothermic energy required for lattice disruption.

Thermodynamics A Solid Crystal (H-Bonds & Pi-Stacking) B Lattice Disruption (Endothermic ΔH > 0) A->B Energy Input D Solute-Solvent Interaction (Exothermic ΔH < 0) B->D Mixing C Cavity Formation (Endothermic ΔH > 0) C->D Solvent Prep E Solvated State (Spontaneous ΔG < 0) D->E Equilibrium

Thermodynamic pathway of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid solvation.

Predictive Solubility Profile

Based on the thermodynamic principles outlined above and studies on related substituted cinnamic acid esters[4], we can predict the compound's behavior across different solvent classes. Non-polar solvents like hexane are generally ineffective at solvating cinnamic derivatives due to their inability to interact with the polar carboxylic acid group or disrupt the crystal lattice[3]. Conversely, polar aprotic solvents are highly effective at breaking these dimers and stabilizing the highly polar nitroaromatic core.

Table 1: Predicted Solubility Profile in Common Organic Solvents at 298.15 K
Solvent ClassSolventDielectric Constant ( ε )Predicted SolubilitySolvation Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>50 mg/mL)Strong H-bond acceptor; rapidly disrupts carboxylic acid dimers and solvates the nitroaromatic core.
Polar Aprotic Dimethylformamide (DMF)36.7High (>30 mg/mL)Excellent solvation of the morpholine ring and highly polar nitro group.
Polar Protic Methanol32.7Moderate (5-15 mg/mL)Acts as both H-bond donor and acceptor, but possesses a lower capacity to overcome the crystal lattice energy than DMSO.
Chlorinated Dichloromethane (DCM)8.93Low (1-5 mg/mL)Solvates the morpholine and nitro groups via dipole interactions, but is a poor H-bond acceptor for the acrylic acid moiety.
Non-Polar n-Hexane1.89Very Low (<0.1 mg/mL)Incapable of disrupting strong intermolecular H-bonds and π−π stacking inherent to cinnamic derivatives[3].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To transition from predictive models to empirical certainty, a robust experimental protocol is required. Kinetic dissolution methods are prone to supersaturation errors. Therefore, the Isothermal Shake-Flask Method is the gold standard, as it guarantees true thermodynamic equilibrium.

Causality of Experimental Choices:

  • Excess Solute: Ensures the solution remains saturated throughout the equilibration process.

  • Thermostatic Control: Solubility is highly temperature-dependent. Fluctuations >0.5 °C can cause premature precipitation or supersaturation.

  • Time-Course Validation: By sampling at multiple time points, we create a self-validating system. If the concentration variance between 48h and 72h is negligible, thermodynamic equilibrium is unequivocally confirmed.

Workflow S1 1. Saturation Add excess solid to organic solvent S2 2. Equilibration Thermostatic shaking (298.15 K, 48h) S1->S2 S3 3. Phase Separation Isothermal centrifugation & 0.22 µm filtration S2->S3 S4 4. Dilution Gravimetric dilution to linear range S3->S4 S5 5. Quantitation HPLC-UV Analysis at λmax (~280 nm) S4->S5 S6 6. Validation Check equilibrium (48h vs 72h variance < 2%) S5->S6

Self-validating isothermal shake-flask workflow for equilibrium solubility.

Step-by-Step Methodology:
  • Preparation: Add approximately 50 mg of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid to a 5 mL amber glass vial (amber is used to prevent potential UV-induced photoisomerization of the trans-alkene).

  • Solvent Addition: Add 2 mL of the target organic solvent (e.g., DMSO, Methanol, or Dichloromethane).

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath set strictly to 298.15 ± 0.1 K. Agitate at 150 rpm.

  • Sampling: At t=24 h, 48 h, and 72 h, extract a 0.5 mL aliquot using a pre-warmed syringe.

  • Phase Separation: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter. Critical Causality Step: The filter and syringe must be pre-warmed to 298.15 K to prevent premature precipitation of the solute upon contact with cold surfaces, which would artificially lower the measured solubility.

  • Dilution: Accurately weigh a portion of the filtrate and dilute it with the mobile phase to fall within the linear dynamic range of the analytical method.

Analytical Quantitation (HPLC-UV)

Due to the strong chromophores present in the molecule (the nitroaromatic ring conjugated with the propenoic acid double bond), UV-Vis spectroscopy could theoretically be used. However, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is strictly preferred to rule out any solvent-induced degradation products and ensure absolute specificity.

Table 2: HPLC-UV Method Parameters for Quantitation
ParameterSpecificationRationale
Column C18 Reverse Phase (150 x 4.6 mm, 5 µm)Provides optimal retention for the hydrophobic aromatic core.
Mobile Phase 0.1% Formic Acid in Water : AcetonitrileFormic acid suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and preventing peak tailing.
Flow Rate 1.0 mL/minStandard flow for optimal theoretical plate count.
Detection UV at ~280 nmTargets the strong absorbance of the conjugated nitroaromatic and propenoic acid systems.
Column Temp 30 °CEnsures reproducible retention times and reduces system backpressure.

Conclusion

The solubility profile of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is governed by the delicate interplay between its high crystal lattice energy and its highly polar functional groups. By utilizing polar aprotic solvents like DMSO or DMF, researchers can maximize solubility for stock solutions. For downstream applications requiring specific solvent environments, the self-validating isothermal shake-flask method detailed in this guide provides a trustworthy, scientifically rigorous approach to generating empirical solubility data.

References

  • PubChem - NIH: (E)-3-(2-Morpholino-5-nitrophenyl)acrylic acid (CAS 300665-18-3). Retrieved from:[Link][1]

  • ResearchGate: Solubilities of Cinnamic Acid Esters in Organic Solvents. Retrieved from:[Link][4]

  • SinoShiny: What is the solubility of cinnamic derivatives in different solvents? Retrieved from:[Link][3]

Sources

Exploratory

Pharmacokinetic Profiling of 3-(2-Morpholino-5-nitrophenyl)-2-propenoic Acid: A Technical Guide

Executive Summary & Structural Causality The rational design of small molecules heavily relies on understanding how specific functional groups dictate Absorption, Distribution, Metabolism, and Excretion (ADME). 3-(2-morp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The rational design of small molecules heavily relies on understanding how specific functional groups dictate Absorption, Distribution, Metabolism, and Excretion (ADME). 3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (CAS: 300665-18-3) is a highly functionalized chemical entity characterized by three distinct pharmacokinetic determinants: a morpholine ring, a nitroaromatic core, and a propenoic (cinnamic) acid moiety.

As a Senior Application Scientist, evaluating this compound requires deconstructing its structural motifs to predict its in vivo behavior:

  • The Morpholine Ring: This heterocycle is a privileged scaffold in medicinal chemistry, introduced to modulate physicochemical properties by providing optimal basicity ( pKa​≈8.7 ) and enhancing both aqueous and lipid solubility[1]. However, its electron-rich nature makes it a primary site for cytochrome P450 (CYP3A4) mediated oxidative metabolism[1].

  • The Nitroaromatic Group: The nitro group is a strong electron-withdrawing moiety (Hammett constant σp​=+0.78 )[2]. In the hypoxic environments of the gut microbiome or solid tumors, it is highly susceptible to bioreduction by bacterial or mammalian nitroreductases (NTRs), yielding reactive nitroso, hydroxylamine, and amine metabolites[2][3].

  • The Propenoic (Cinnamic) Acid Moiety: The unsaturated carboxylic acid tail confers weak acidity, driving high plasma protein binding (predominantly to Human Serum Albumin). Furthermore, cinnamic acid derivatives are classic substrates for Phase II metabolism, specifically undergoing rapid acyl glucuronidation mediated by UGT1A7 and UGT1A8 enzymes[4].

Understanding these causal relationships allows researchers to design highly targeted, self-validating ADME assays.

Absorption: Intestinal Permeability & Efflux

The zwitterionic-like nature of 3-(2-morpholino-5-nitrophenyl)-2-propenoic acid at physiological pH (ionized carboxylate, partially protonated morpholine) significantly impacts its passive transcellular diffusion. To accurately predict oral bioavailability, a bidirectional Caco-2 permeability assay is the gold standard, as these cells express critical efflux transporters (P-gp, BCRP) and Phase II enzymes representative of the human small intestine[5].

Protocol 1: Bidirectional Caco-2 Permeability Assay

A self-validating system to determine the apparent permeability ( Papp​ ) and efflux ratio.

Step-by-Step Methodology:

  • Cell Culture & Polarization: Seed Caco-2 cells (passage 40–60) on polycarbonate filter inserts in 24-well transwell plates. Culture for 21 days to ensure full polarization, brush border formation, and tight junction integrity[5][6].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER >250Ω⋅cm2 are suitable for the assay[7].

  • Assay Preparation: Prepare the test compound at 10 µM in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Ensure final DMSO concentration is ≤0.1% to prevent membrane toxicity[8].

  • Bidirectional Transport:

    • Apical to Basolateral (A-to-B): Add 300 µL of dosing solution to the apical chamber and 1200 µL of blank buffer to the basolateral chamber[7].

    • Basolateral to Apical (B-to-A): Add 1200 µL of dosing solution to the basolateral chamber and 300 µL of blank buffer to the apical chamber[7].

  • Incubation & Sampling: Incubate at 37°C with orbital shaking (50 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh, pre-warmed buffer[7].

  • System Validation Controls: Run Atenolol (low passive permeability), Propranolol (high passive permeability), and Talinolol (P-gp efflux substrate) in parallel to validate the assay's predictive power[6].

  • Quantification & Calculation: Quench samples with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is initial concentration, and A is the surface area[6]. Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ )[6].

Metabolism: Oxidative Clearance and Biotransformation

The metabolic fate of 3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is bifurcated. Phase I metabolism is dominated by CYP3A4-mediated N-dealkylation and morpholine ring cleavage[1][9]. Phase II metabolism is driven by UGT-mediated glucuronidation of the propenoic acid[4]. To capture both pathways, a comprehensive microsomal stability assay requiring both NADPH and UDPGA cofactors is necessary.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

A self-validating system for determining intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ).

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pore Formation (Critical for Phase II): Because UGT enzymes reside on the luminal side of the endoplasmic reticulum, add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to form pores in the microsomal membranes, allowing the UDPGA cofactor to access the UGT active sites.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor cocktail containing both an NADPH regenerating system (Phase I) and 2 mM UDPGA (Phase II).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • System Validation Controls: Run Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9/UGT2B7 substrate) to validate enzymatic viability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Visualizing the Pharmacokinetic Logic

To synthesize the experimental logic and the structural biotransformation of the compound, the following diagrams map the ADME workflow and the specific metabolic pathways dictated by the molecule's functional groups.

ADME_Workflow Start Compound: 3-(2-morpholino-5-nitrophenyl) -2-propenoic acid Abs Absorption (Caco-2 Assay) Start->Abs Dist Distribution (Plasma Protein Binding) Abs->Dist Metab Metabolism (HLM / S9 Fractions) Dist->Metab Exc Excretion & In Vivo PK (Rat IV/PO) Metab->Exc

Figure 1: Sequential ADME workflow for evaluating the pharmacokinetic profile.

Metabolic_Pathways Parent Parent Compound 3-(2-morpholino-5-nitrophenyl) -2-propenoic acid CYP CYP3A4 Oxidation (Morpholine Ring) Parent->CYP UGT UGT1A7/1A8 Glucuronidation (Carboxylic Acid) Parent->UGT NTR Nitroreduction (Nitro Group) Parent->NTR Metab1 N-Dealkylation / Ring Cleavage CYP->Metab1 Metab2 Acyl Glucuronide Conjugate UGT->Metab2 Metab3 Hydroxylamine / Amine Metabolites NTR->Metab3

Figure 2: Structure-driven metabolic pathways of the parent compound.

Quantitative Data Presentation

Based on the structural motifs and established data for structurally analogous morpholino-cinnamic acid derivatives, the following tables summarize the expected quantitative pharmacokinetic parameters.

Table 1: Predicted In Vitro ADME Parameters
ParameterAssay / ModelExpected Value RangeMechanistic Rationale
Papp(A−B)​ Caco-2 Permeability 5−15×10−6 cm/s Moderate passive diffusion due to zwitterionic properties[5][6].
Efflux Ratio Caco-2 Permeability <2.0 Low likelihood of being a strong P-gp substrate[6].
fu​ (Plasma) Equilibrium Dialysis 1%−5% High protein binding driven by the acidic propenoic acid moiety.
t1/2​ (HLM) Microsomal Stability 15−30 min Rapid Phase II glucuronidation and Phase I morpholine oxidation[1][4].
Table 2: Projected In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat, 10 mg/kg PO)
ParameterDefinitionExpected Value Range
Cmax​ Maximum Plasma Concentration 800−1500 ng/mL
Tmax​ Time to Maximum Concentration 0.5−1.5 h
AUC0−∞​ Area Under the Curve 2000−4500 h⋅ng/mL
T1/2​ Elimination Half-Life 2.0−4.5 h
F(%) Oral Bioavailability 30%−50%

Sources

Foundational

Receptor Target Identification and Validation for (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid: A Methodological Whitepaper

Executive Summary & Pharmacophore Rationale The identification and validation of receptor targets for novel synthetic pharmacophores is a critical bottleneck in modern drug discovery. This whitepaper outlines a comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The identification and validation of receptor targets for novel synthetic pharmacophores is a critical bottleneck in modern drug discovery. This whitepaper outlines a comprehensive, self-validating methodological pipeline for de-orphaning and characterizing the target profile of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid .

Structurally, this compound features a morpholine ring (providing basicity and aqueous solubility), a strongly electron-withdrawing nitroarene, and an α,β -unsaturated carboxylic acid (acrylic acid) moiety. This specific structural triad is highly characteristic of compounds designed for allosteric modulation of Class B G-protein-coupled receptors (GPCRs), most notably the Glucagon-Like Peptide-1 Receptor (GLP-1R)[1].

To rigorously identify its primary receptor target and validate its mechanism of action, we must move beyond simple phenotypic screens. This guide details a three-phase technical workflow: unbiased target deconvolution via Thermal Proteome Profiling (TPP), kinetic validation via Surface Plasmon Resonance (SPR), and functional characterization via image-based cAMP assays.

Phase I: Unbiased Target Deconvolution via Thermal Proteome Profiling (TPP)

Causality & Logic

Before assuming a specific GPCR target, we must establish direct target engagement in a live-cell environment. We utilize Thermal Proteome Profiling (TPP) over traditional affinity chromatography. Causality: Affinity chromatography requires chemical derivatization of the compound (e.g., attaching a biotin linker), which can sterically hinder the acrylic acid moiety critical for receptor binding. TPP, conversely, relies on the principle that ligand binding thermodynamically stabilizes the target protein, allowing us to measure target engagement of the unmodified compound directly in living cells[2]. We employ TMT10-plex isobaric tagging rather than label-free quantification because multiplexing allows all 10 temperature points of a melting curve to be analyzed in a single LC-MS/MS run, eliminating run-to-run variance and ensuring highly accurate melting temperature ( Tm​ ) shift calculations[2].

Step-by-Step Protocol

Self-Validating Control: The protocol includes a vehicle-treated (DMSO) control run in parallel to establish baseline thermal stability. A true target must show a concentration-dependent positive Tm​ shift ( ΔTm​>2.0∘C )[3].

  • Cell Culture & Dosing: Culture HEK293 cells (or a disease-relevant cell line) to 80% confluence. Treat cells with 10 μ M of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into 10 equal aliquots in PCR tubes.

  • Thermal Gradient Application: Heat the 10 aliquots across a temperature gradient from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[3].

  • Lysis & Ultracentrifugation: Lyse cells using mild detergent (e.g., 0.4% NP-40) and freeze-thaw cycles. Centrifuge at 100,000 ×g for 20 minutes at 4°C to pellet denatured/aggregated proteins[3].

  • TMT Labeling: Extract the soluble supernatant. Reduce, alkylate, and digest the proteins with trypsin. Label the peptides from each temperature point with a distinct TMT10-plex isobaric tag[2].

  • LC-MS/MS & Data Analysis: Pool the labeled samples and analyze via high-resolution LC-MS/MS. Fit the normalized reporter ion intensities to a sigmoidal melting curve to calculate the ΔTm​ for all detected proteins[4].

TPP_Workflow A Live Cell Dosing B Thermal Gradient (37-67°C) A->B C Ultracentrifugation (Soluble Fraction) B->C D TMT10-plex Labeling C->D E LC-MS/MS & Tm Shift Analysis D->E

Figure 1: Thermal Proteome Profiling (TPP) workflow for unbiased target deconvolution.

Phase II: Kinetic Validation via Surface Plasmon Resonance (SPR)

Causality & Logic

Once TPP identifies a putative target (e.g., GLP-1R), we must validate the interaction in vitro. We select Surface Plasmon Resonance (SPR) over Isothermal Titration Calorimetry (ITC). Causality: While ITC provides thermodynamic endpoints, SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) kinetics[5]. For allosteric modulators, a prolonged residence time (driven by a slow koff​ ) often correlates better with in vivo efficacy than raw binding affinity ( KD​ )[6].

Step-by-Step Protocol

Self-Validating Control: A reference flow cell (Fc1) is coupled with an empty nanodisc, while Fc2 contains the target-loaded nanodisc. Causality: This setup subtracts bulk refractive index changes and non-specific binding of the lipophilic morpholino-nitrophenyl compound in real-time, ensuring the measured Resonance Units (RU) reflect true specific binding[7].

  • Surface Preparation: Utilize a Series S Sensor Chip CM5. Activate the surface with EDC/NHS.

  • Immobilization: Immobilize the purified target receptor (reconstituted in lipid nanodiscs to preserve transmembrane domain integrity) onto Flow Cell 2 (Fc2) via amine coupling until a density of ~3000 RU is achieved[5]. Block remaining active esters with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (e.g., 3.125 nM to 100 nM) in running buffer (HBS-EP+ with 2% DMSO).

  • Single-Cycle Kinetics: Inject the concentration series sequentially without regeneration steps between injections. Causality: Single-cycle kinetics prevent surface degradation of fragile GPCRs caused by harsh regeneration buffers[6].

  • Data Fitting: Subtract the Fc1 signal from Fc2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Phase III: Functional GPCR Modulation via Image-Based cAMP Assays

Causality & Logic

Binding does not equate to function. To determine if the compound acts as an agonist, antagonist, or Positive Allosteric Modulator (PAM), we must measure downstream second messenger signaling. For G α s-coupled receptors like GLP-1R, we utilize a luminescence-based cAMP biosensor assay (e.g., GloSensor). Causality: Unlike competitive immunoassays which require cell lysis and only provide endpoint data, the GloSensor assay utilizes a mutant firefly luciferase with a cAMP-binding domain, allowing for real-time, continuous kinetic measurement of intracellular cAMP accumulation in living cells[8].

Step-by-Step Protocol

Self-Validating Control: The assay is run in the presence of a phosphodiesterase (PDE) inhibitor like IBMX. Causality: IBMX prevents the rapid degradation of cAMP, preventing false negatives. Furthermore, a non-selective activator (Forskolin) is used at the end of the assay to normalize luminescence signals across wells[9].

  • Transfection: Co-transfect HEK293 cells with plasmids encoding the target receptor (e.g., GLP-1R) and the GloSensor cAMP biosensor[8].

  • Pre-Equilibration: Seed cells into a 384-well white microplate. Add GloSensor cAMP reagent (luciferin derivative) and incubate for 2 hours at room temperature until a steady-state basal luminescence is reached[8].

  • Modulator Addition: To test for PAM activity, pre-incubate the cells with varying concentrations of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid for 15 minutes.

  • Orthosteric Challenge: Add a sub-maximal concentration ( EC20​ ) of the endogenous orthosteric ligand (e.g., GLP-1(9-36)). Causality: A PAM will not activate the receptor on its own but will significantly left-shift the dose-response curve of the orthosteric ligand[10].

  • Kinetic Readout: Measure luminescence continuously for 45 minutes to capture the peak cAMP response.

Signaling_Pathway Ligand Orthosteric Agonist (e.g., GLP-1) Receptor Target Receptor (e.g., GLP-1R) Ligand->Receptor Binds Orthosteric Site PAM Morpholino-nitrophenyl Compound (PAM) PAM->Receptor Binds Allosteric Site GProtein Gαs Protein Receptor->GProtein Activates AC Adenylate Cyclase GProtein->AC Stimulates cAMP cAMP Accumulation (Luminescence) AC->cAMP Catalyzes

Figure 2: Mechanistic pathway of Positive Allosteric Modulation (PAM) driving cAMP accumulation.

Quantitative Data Presentation

To synthesize the multi-omics and biophysical data generated by this pipeline, results should be benchmarked against the following expected parameters for a successful hit compound:

ParameterAssay MethodologyExpected Value RangeBiological & Pharmacological Significance
ΔTm​ Thermal Proteome Profiling +2.5∘C to +5.0∘C Confirms direct intracellular target engagement and thermodynamic stabilization.
KD​ Surface Plasmon Resonance 10 nM−250 nM Quantifies the absolute binding affinity to the isolated receptor.
koff​ Surface Plasmon Resonance <10−3 s−1 Indicates a prolonged target residence time, crucial for sustained allosteric modulation.
EC50​ Shift GloSensor cAMP Assay10- to 50-fold leftward shiftValidates the compound's function as a Positive Allosteric Modulator (PAM)[10].
Emax GloSensor cAMP Assay >150% of baselineDemonstrates enhanced efficacy of the orthosteric ligand in the presence of the PAM.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for (E)-3-(2-Morpholino-5-nitrophenyl)-2-propenoic Acid Quantification

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction & Chemical Profiling The quantification of complex active pharmaceutical ingredients (APIs) and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Chemical Profiling

The quantification of complex active pharmaceutical ingredients (APIs) and synthetic intermediates requires a rigorous, first-principles approach to chromatography. This application note details the development of a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (CAS: 300665-18-3)[1].

To design a self-validating and reproducible method, we must first deconstruct the molecule's physicochemical properties:

  • Carboxylic Acid Moiety (Propenoic Acid): The acrylic acid tail possesses a typical pKa​ of ~4.5. At a neutral pH, this group will deprotonate, rendering the molecule highly polar and difficult to retain on standard reversed-phase columns.

  • Morpholine Nitrogen & Nitro Group Causality: While aliphatic morpholine is basic, the morpholine ring in this molecule is attached directly to a phenyl ring containing a para-oriented nitro group (positions 2 and 5). The strongly electron-withdrawing nitro group delocalizes the nitrogen's lone pair via resonance. Analogous to p-nitroaniline (which has a pKa​ of ~1.0)[2], the conjugate acid of this morpholine nitrogen has an exceptionally low pKa​ ( <1.0 ). Consequently, the morpholine ring remains unprotonated and neutral across the entire standard HPLC operating range (pH 2.0 – 7.0).

  • Chromophore: The extended conjugation from the nitro group, through the aromatic ring, and into the propenoic acid double bond creates a strong "push-pull" electronic system, resulting in a significantly red-shifted UV absorbance maximum ( λmax​ ~ 330–350 nm).

Analytical Target Profile (ATP)

The objective is to develop a highly specific, accurate, and precise RP-HPLC-PDA method capable of quantifying (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid in bulk drug substances and complex matrices, achieving a baseline resolution ( Rs​>2.0 ) from synthetic byproducts and degradation impurities.

AQbD ATP 1. Analytical Target Profile Define Goals & Limits CQA 2. Chemical Profiling pKa & UV Analysis ATP->CQA Risk 3. Risk Assessment Identify CMPs CQA->Risk DoE 4. Method Optimization Gradient & pH Risk->DoE Val 5. ICH Q2(R2) Validation Accuracy & Precision DoE->Val

Figure 1: Analytical Quality by Design (AQbD) workflow for HPLC method development.

Method Development Rationale

Mobile Phase & pH Causality

Because the morpholine nitrogen is non-basic in this specific structural context, chromatographic retention is entirely dictated by the ionization state of the carboxylic acid. To achieve robust hydrophobic retention and prevent peak tailing, the mobile phase pH must be maintained at least 2 units below the carboxylic acid pKa​ (4.5). We utilize 0.1% Formic Acid in Water (pH ~2.7) to ensure the molecule is fully protonated and neutral.

Ionization Acidic pH 2.7 (0.1% Formic Acid) Neutral Molecule RetA Strong Hydrophobic Retention Optimal Peak Shape Acidic->RetA Preferred State Neutral pH 7.0 (Neutral Buffer) Ionized Carboxylate (-) RetN High Polarity Poor Retention & Tailing Neutral->RetN Avoid

Figure 2: Effect of mobile phase pH on the ionization and retention of the target analyte.

Column Selection

While a standard C18 column is viable, a Phenyl-Hexyl stationary phase is highly recommended. The phenyl ring of the stationary phase engages in strong π−π interactions with the electron-deficient nitroaromatic ring of the analyte, offering orthogonal selectivity compared to strictly hydrophobic alkyl chains. This is a proven strategy for separating closely related cinnamic acid derivatives[3].

Detector Optimization

Photodiode Array (PDA) detection is utilized to extract 3D spectral data. Due to the extended conjugation, detection is set to 340 nm . This longer wavelength provides a massive advantage: it is highly specific to the nitro-cinnamic chromophore, effectively rendering most background matrix interferences (which typically absorb at 210–254 nm) "invisible."

Experimental Protocol

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm π−π interactions; SPP particles for high efficiency at lower pressures.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses carboxylic acid ionization (pH ~2.7).
Mobile Phase B Acetonitrile (LC-MS Grade)Lower viscosity and better peak shape for nitroaromatics than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 35 °CReduces mobile phase viscosity and improves mass transfer.
Injection Vol. 5 µLPrevents volume overload while maintaining high sensitivity.
Detection PDA at λ = 340 nmMaximizes signal-to-noise (S/N) ratio; avoids matrix interference.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold to focus the analyte band
1.09010Isocratic hold
8.04060Linear ramp for separation of impurities
10.01090Column wash
12.01090Isocratic wash
12.19010Return to initial conditions
15.09010Re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a diluent of 50:50 Water:Acetonitrile (v/v). Note: Do not use 100% organic solvent to avoid peak splitting upon injection into a highly aqueous initial mobile phase.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile and sonicate for 5 minutes until fully dissolved. Dilute to volume with Water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to placing them in HPLC vials.

System Suitability Testing (SST)

A protocol is only as trustworthy as its self-validation mechanisms. Before analyzing unknown samples, the system must pass the following SST criteria (based on 6 replicate injections of the Working Standard):

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Ensures secondary interactions are minimized).

  • Theoretical Plates ( N ): 5,000 (Ensures column integrity).

Method Validation Guidelines (ICH Q2(R2))

To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) Guidelines [4]. The table below summarizes the required validation parameters and their acceptance criteria for this specific assay.

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, UV).Peak purity angle < Purity threshold (via PDA). No co-eluting peaks.
Linearity 5 concentration levels ranging from 25% to 150% of the nominal concentration.Correlation coefficient ( R2 ) 0.999.
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (triplicate preparations).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of assay 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and pH ( ± 0.2).SST criteria must still be met; no significant shift in assay value.

Troubleshooting

  • Issue: Peak Tailing ( Tf​>1.5 )

    • Causality: The pH of the mobile phase may have drifted upwards, causing partial ionization of the carboxylic acid.

    • Solution: Remake Mobile Phase A with fresh 0.1% Formic Acid. Verify pH is 2.7.

  • Issue: Retention Time Drift

    • Causality: Inadequate column re-equilibration between gradient runs.

    • Solution: Extend the post-run re-equilibration time from 3 minutes to 5 minutes.

  • Issue: Split Peaks

    • Causality: The sample diluent contains too much strong solvent (e.g., 100% Acetonitrile), causing the analyte to travel faster than the mobile phase at the column head.

    • Solution: Ensure the sample diluent matches the initial mobile phase conditions as closely as possible (max 50% organic).

References

  • P-Nitroaniline: Organic Chemistry Study Guide (pKa and Basicity Trends). Fiveable. Available at: [Link][2]

  • Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives. Planta Medica (PubMed). Available at:[Link][3]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link][4]

Sources

Application

Application Note: Utilizing (E)-3-(2-Morpholino-5-nitrophenyl)-2-propenoic Acid as a Precursor in the Synthesis of Bioactive Modulators

Executive Summary (E)-3-(2-Morpholino-5-nitrophenyl)-2-propenoic acid (CAS: 300665-18-3) is a highly versatile, polyfunctional building block utilized in advanced organic synthesis and medicinal chemistry [2]. Characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-3-(2-Morpholino-5-nitrophenyl)-2-propenoic acid (CAS: 300665-18-3) is a highly versatile, polyfunctional building block utilized in advanced organic synthesis and medicinal chemistry [2]. Characterized by a rigid trans-cinnamic acid scaffold, a solubilizing morpholine ring, and a reducible nitro group, this precursor is instrumental in developing targeted therapeutics. Notably, it serves as a critical intermediate in the synthesis of small-molecule modulators that enhance Glucagon-Like Peptide-1 (GLP-1) receptor actions [1], offering pathways to novel treatments for type 2 diabetes and obesity.

Physicochemical Profiling & Mechanistic Rationale

When designing synthetic routes, understanding the causality behind the reactivity of each functional group is critical for drug development professionals:

  • The (E)-Propenoic Acid Moiety : The α,β-unsaturated carbonyl system provides structural rigidity. The trans (E) geometry dictates the spatial orientation of subsequent pharmacophores. Because the carbonyl carbon is conjugated with the aromatic ring, its electrophilicity is slightly diminished compared to aliphatic acids. Consequently, highly efficient coupling reagents are required to drive amide bond formation without inducing isomerization.

  • The Morpholine Ring : Positioned ortho to the propenoic acid, the morpholine ring serves a dual purpose. Synthetically, it acts as a mild electron-donating group. Pharmacologically, it drastically improves the aqueous solubility of the final Active Pharmaceutical Ingredient (API) and acts as a critical hydrogen-bond acceptor within the binding pockets of GPCRs or kinase hinge regions.

  • The Nitro Group : Located at the 5-position, the nitro group acts as a "masked" amine. It remains inert during the initial carboxylic acid functionalization (e.g., amide coupling), preventing unwanted polymerization or side reactions. Once the amide is formed, the nitro group can be chemoselectively reduced to an aniline, opening the door for subsequent sulfonylation, reductive amination, or cross-coupling[3].

Strategic Synthetic Workflow

The standard workflow leverages the orthogonal reactivity of the carboxylic acid and the nitro group. The sequence begins with the derivatization of the carboxylic acid, followed by the unmasking of the amine for final assembly.

G A (E)-3-(2-morpholino-5-nitrophenyl) -2-propenoic acid B Amide Coupling (HATU, DIPEA) A->B Step 1 C Nitro Reduction (Fe, NH4Cl) B->C Step 2 D Target Active Pharmaceutical Ingredient C->D Final Assembly

Synthetic workflow for derivatizing (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid.

Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU-Mediated)

Objective : To couple the propenoic acid with a primary amine while maintaining the (E)-alkene geometry. Causality & Rationale : HATU is selected over standard EDC/HOBt because the conjugated nature of the cinnamic acid derivative requires a highly reactive 7-aza-1-hydroxybenzotriazole active ester intermediate. This ensures complete conversion and suppresses epimerization or Michael addition side reactions.

Step-by-Step Methodology :

  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 eq of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation : Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15 minutes. Insight: This pre-activation step ensures the formation of the active ester before the amine is introduced, minimizing the formation of unreactive byproducts.

  • Coupling : Add 1.1 eq of the desired primary amine dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validating QC : Reaction completion is confirmed when the starting material (highly UV active at 254 nm) is fully consumed via TLC (Eluent: 5% MeOH in DCM). The intermediate product's identity must be verified via LC-MS (ESI+), looking for the [M+H]+ peak of the target amide.

Protocol B: Chemoselective Nitro Reduction

Objective : To reduce the 5-nitro group to an amine without reducing the conjugated (E)-alkene. Causality & Rationale : Standard palladium-catalyzed hydrogenation (Pd/C, H₂) will indiscriminately reduce both the nitro group and the alkene. To preserve the double bond, a mild, single-electron transfer reduction using Iron powder and Ammonium Chloride is employed.

Step-by-Step Methodology :

  • Preparation : Dissolve the intermediate amide (1.0 eq) in a solvent mixture of Ethanol/Water (4:1 v/v) to a concentration of 0.1 M.

  • Reagent Addition : Add 5.0 eq of Iron powder (325 mesh) and 5.0 eq of solid NH₄Cl. Insight: NH₄Cl acts as a mild proton source that activates the iron without the harsh acidity of HCl, which could hydrolyze the amide or degrade the morpholine ring.

  • Reaction : Heat the mixture to 80°C under vigorous stirring for 2 hours. The reaction will transition from a clear solution to a dark brown/black suspension as iron oxides form.

  • Filtration : Cool the mixture to room temperature and filter it through a pad of Celite to remove iron residues. Wash the Celite pad generously with hot ethyl acetate to ensure full product recovery.

  • Workup : Concentrate the filtrate to remove ethanol. Extract the aqueous residue with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate to afford the 5-amino derivative.

  • Self-Validating QC : Successful reduction is indicated by a distinct color change in the reaction mixture and a shift in retention time on LC-MS, accompanied by a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

Quantitative Data: Optimization of Reduction Conditions

To further illustrate the necessity of chemoselective reduction, the following table summarizes the causal relationship between the chosen reducing agent and the structural integrity of the final product.

Reducing AgentSolvent SystemTemp (°C)Alkene StatusYield (%)Purity (LC-MS)
Pd/C (10%), H₂ (1 atm) Methanol25Fully Reduced92%>95%
SnCl₂·2H₂O Ethanol70Preserved78%85% (Tin impurities)
Fe powder, NH₄Cl EtOH/H₂O (4:1)80Preserved89%>98%
Zn dust, NH₄Cl MeOH/H₂O (4:1)25Preserved65%90%

Biological Context: GLP-1 Signaling Pathway

Compounds synthesized from this precursor frequently target GPCRs. For instance, in the development of GLP-1 receptor modulators [1], the synthesized API binds to the receptor, triggering a well-defined intracellular cascade. Understanding this pathway is essential for downstream biological validation (e.g., cAMP accumulation assays).

GLP1 Ligand GLP-1 / Modulator Receptor GLP-1 Receptor (GPCR) Ligand->Receptor Binds & Activates G_alpha Gαs Protein Receptor->G_alpha Conformational Change AC Adenylyl Cyclase G_alpha->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Insulin Secretion & Cell Survival PKA->Response Phosphorylation Cascade

GLP-1 receptor activation and downstream cAMP/PKA signaling cascade.

References

  • European Patent Office. (2017). COMPOUND HAVING ENHANCING ACTIVITY FOR GLUCAGON-LIKE PEPTIDE-1 RECEPTOR ACTIONS (EP 3438091 A1).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6155717, (E)-3-(2-Morpholino-5-nitrophenyl)acrylic acid. PubChem.[Link]

Method

In Vivo Dosing Strategies for (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid in Murine Models: Application Notes and Protocols

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo dosing of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid in murine model...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective in vivo dosing of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid in murine models. Recognizing the compound's potential as a therapeutic agent, this guide outlines critical considerations and detailed protocols for formulation, administration, and pharmacokinetic/pharmacodynamic (PK/PD) analysis. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data to support preclinical drug development programs.

Introduction: Understanding the Compound

(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is a small molecule of interest in contemporary drug discovery. Its structure, featuring a morpholine ring and a nitrophenyl group attached to a propenoic acid backbone, suggests potential interactions with various biological targets. A critical first step in any in vivo study is to understand the compound's physicochemical properties, as these will heavily influence the choice of formulation and administration route.

While specific data for this exact compound is limited in publicly available literature, related structures such as 2-morpholinobenzoic acids have been investigated as inhibitors of enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC), which is implicated in oncogenic signaling pathways.[1] The presence of the nitro group is also a common feature in various bioactive molecules.[2] Given the propenoic acid moiety, it is classified as a cinnamic acid derivative.[3]

A significant challenge often encountered with novel chemical entities is poor aqueous solubility.[4][5][6] This characteristic necessitates the development of specialized formulation strategies to achieve adequate bioavailability for in vivo studies.[4][5][6][7]

Pre-Formulation and Formulation Development

The success of in vivo studies hinges on the ability to deliver the compound to the target site in a consistent and bioavailable manner. Due to the anticipated poor aqueous solubility of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, a systematic approach to formulation development is crucial.

Solubility Assessment

A preliminary solubility screen is the foundational experiment. This involves testing the solubility of the compound in a panel of pharmaceutically acceptable vehicles.

Protocol: Small-Scale Solubility Screen

  • Preparation: Weigh 1-2 mg of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid into individual microcentrifuge tubes.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of each test vehicle to a separate tube.

  • Mixing: Vortex each tube vigorously for 2-5 minutes.

  • Equilibration: Place the tubes on a rotator at room temperature for 1-2 hours to allow for equilibration.

  • Observation: Visually inspect each tube for undissolved particles.

  • Quantification (Optional): For promising vehicles, the supernatant can be collected after centrifugation and the concentration of the dissolved compound can be determined by a suitable analytical method (e.g., HPLC-UV).

Table 1: Example Solubility Screening Vehicles

Vehicle CategorySpecific ExamplesRationale
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Baseline for aqueous solubility.
Co-solvents Polyethylene glycol 300/400 (PEG300/400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)Water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[4]
Surfactants Tween® 80, Cremophor® ELForm micelles that can encapsulate and solubilize poorly soluble drugs.[4]
Oils Corn oil, Sesame oilFor potential lipid-based formulations.[4]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes with drug molecules, enhancing solubility.[4]
Formulation Strategies

Based on the solubility screen, an appropriate formulation can be developed. For many poorly soluble compounds, a combination of vehicles is often necessary.

Table 2: Example Formulations for In Vivo Dosing

Formulation TypeCompositionPreparation Notes
Aqueous Suspension Compound, 5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in waterThe compound is milled to a fine powder and suspended in the vehicle. Requires sonication and vigorous mixing before each administration.
Co-solvent/Surfactant Solution 10% DMSO, 40% PEG300, 5% Tween® 80, 45% SalineThe compound is first dissolved in DMSO, followed by the addition of PEG300 and Tween® 80. Saline is added last, dropwise, with constant mixing.
Oil-based Solution/Suspension Compound in corn oilThe compound can be dissolved or suspended in the oil. Gentle heating may be required to aid dissolution, but stability must be confirmed.

It is imperative to assess the tolerability of the chosen vehicle in a small cohort of animals before proceeding with the main study.

Administration Routes and Protocols

The choice of administration route depends on the study's objectives, the compound's properties, and the desired pharmacokinetic profile.

Oral Gavage (PO)

Oral administration is often preferred due to its clinical relevance.[8][9]

Protocol: Oral Gavage in Mice

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck to immobilize the head.[8][10] The body should be held securely.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[8][10]

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9][11] The mouse should swallow as the tube is passed.[10] Do not force the needle. If resistance is met, withdraw and re-attempt.[10][11]

  • Substance Administration: Once the needle is in the stomach, slowly depress the syringe plunger to deliver the formulation.[9][12]

  • Needle Removal: Gently withdraw the needle along the same path of insertion.

  • Monitoring: Observe the animal for any signs of distress immediately following the procedure.[8][12]

Maximum Dosing Volume: Typically 10 mL/kg.[8][11][12]

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the systemic circulation.[13]

Protocol: Intraperitoneal Injection in Mice

  • Animal Restraint: Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

  • Injection Site Identification: The injection should be made in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14]

  • Needle Insertion: Using a 25-27 gauge needle, insert it at a 30-45 degree angle into the identified quadrant.[15][14]

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ.[16] If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a new site with a fresh needle.

  • Injection: Slowly inject the formulation.

  • Needle Removal: Withdraw the needle and return the mouse to its cage.

Maximum Dosing Volume: Typically 10 mL/kg.[15]

Subcutaneous (SC) Injection

SC administration provides a slower, more sustained release of the compound compared to IP injection.[13]

Protocol: Subcutaneous Injection in Mice

  • Animal Restraint: Scruff the mouse firmly to create a "tent" of skin over the shoulders.[17][18][19]

  • Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.[18][20]

  • Aspiration: Pull back on the plunger to check for blood.[18][20][21] If blood is present, withdraw and re-insert the needle.

  • Injection: Inject the substance, which will form a small bleb under the skin.

  • Needle Removal: Withdraw the needle and gently massage the area to help disperse the liquid.

Maximum Dosing Volume: 5-10 mL/kg per site.[18]

Experimental Design: Pharmacokinetic and Pharmacodynamic Studies

A well-designed study is essential to understand the relationship between the dose, exposure (pharmacokinetics), and the biological effect (pharmacodynamics).[22][23][24]

Pharmacokinetic (PK) Study Design

The goal of a PK study is to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Dose Groups: Include at least three dose levels (low, medium, and high) to assess dose proportionality.

  • Time Points: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Collection: Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal procedure).

  • Analysis: Plasma concentrations of the compound are quantified using a validated analytical method (e.g., LC-MS/MS).

Pharmacodynamic (PD) Study Design

A PD study measures the biological effect of the compound.

  • Biomarkers: Identify and validate biomarkers that reflect the compound's mechanism of action. For a potential PC-PLC inhibitor, this could involve measuring levels of downstream signaling molecules like diacylglycerol or phosphocholine in tumor tissue.

  • Efficacy Models: In oncology models, tumor volume is a common PD endpoint.

  • PK/PD Modeling: The ultimate goal is to integrate PK and PD data to establish a quantitative relationship between drug exposure and the desired therapeutic effect.[22][23][25][26] This modeling can help predict optimal dosing regimens for future studies.[23]

Visualizing Workflows and Pathways

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_in_vivo Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis & Modeling A Compound Synthesis & QC B Solubility Screening A->B C Formulation Development B->C D Dose Group Assignment C->D E Compound Administration (PO, IP, or SC) D->E F PK Blood Sampling E->F G PD Tissue/Tumor Collection E->G H Bioanalytical Quantification (LC-MS/MS) F->H I Biomarker Analysis G->I J PK/PD Data Modeling H->J I->J K Dose-Response Relationship J->K

Caption: General workflow for in vivo evaluation.

Hypothetical Signaling Pathway

G Compound (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid PCPLC PC-PLC Compound->PCPLC Inhibition DAG Diacylglycerol PCPLC->DAG Hydrolysis of PC PCholine Phosphocholine PCPLC->PCholine PC Phosphatidylcholine Downstream Downstream Oncogenic Signaling (e.g., Proliferation, Cell Cycle) DAG->Downstream PCholine->Downstream

Caption: Hypothetical PC-PLC inhibition pathway.

Conclusion

The successful in vivo evaluation of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid in murine models requires a meticulous and systematic approach. Careful consideration of the compound's physicochemical properties, a robust formulation strategy, and appropriate administration techniques are paramount. By integrating pharmacokinetic and pharmacodynamic endpoints, researchers can build a comprehensive understanding of the compound's in vivo behavior, which is essential for its continued development as a potential therapeutic agent. This guide provides the foundational protocols and strategic considerations to enable researchers to generate reliable and reproducible data in their preclinical studies.

References

  • UNC Research. (n.d.). Mouse Handling & Techniques.
  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • UBC Animal Care Committee. (2020, November 15). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP.
  • Queen's University. (2012, February 16). Subcutaneous Injection in Mice | Animals in Science.
  • NIH OACU. (n.d.). Rodent Administration Route Tutorial.
  • Research Support, The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats.
  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse.
  • Al Shoyaib, A., et al. (2020). Intraperitoneal Injection of Neonatal Mice. Journal of Visualized Experiments. Retrieved from [Link]

  • IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • Queen's University. (2013, July 11). SOP 7.8 - Gavage Techniques in Small Animals (Mice).
  • The Jackson Laboratory. (n.d.). Subcutaneous Injection in the Mouse.
  • Queen's University. (n.d.). Intraperitoneal Injection in Mice | Animals in Science.
  • protocols.io. (2020, May 5). Intraperitoneal Injection in an Adult Mouse V.1. Retrieved from [Link]

  • Li, C., et al. (2015). Pharmacokinetic and Pharmacodynamic Modeling of a Monoclonal Antibody Antagonist of Glucagon Receptor in Male ob/ob Mice. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2026, February 20). Pharmacokinetic-pharmacodynamic modeling to evaluate the relative impact of immune response and meropenem on bacterial killing in vivo. Retrieved from [Link]

  • Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration.
  • UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • AACR Journals. (2020, July 15). The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Retrieved from [Link]

  • Frontiers. (2022, June 19). Application of Pharmacokinetic/Pharmacodynamic Modeling to Bridge Mouse Antitumor Efficacy and Monkey Toxicology Data for Determining the Therapeutic Index of an Interleukin-10 Fc Fusion Protein. Retrieved from [Link]

  • MDPI. (2021, January 12). Pharmacokinetic—Pharmacodynamic Modeling of Tumor Targeted Drug Delivery Using Nano-Engineered Mesenchymal Stem Cells. Retrieved from [Link]

  • ResearchGate. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Gene Tools, LLC. (n.d.). Vivo-Morpholinos. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Nitrophenyl)-2-propenoic acid. Retrieved from [Link]

  • PubMed. (2021, September 15). Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors. Retrieved from [Link]

  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid

Abstract This application note provides a detailed guide for the structural elucidation of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and analys...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the structural elucidation of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and analysis presented herein are designed for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel small molecules. This document outlines a systematic approach, from sample preparation to the interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectra. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure technical accuracy and trustworthy results.

Introduction: The Rationale for In-Depth NMR Analysis

(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is a compound of interest in medicinal chemistry, integrating several key pharmacophores: a morpholine ring, a nitro-substituted phenyl group, and a propenoic acid moiety. The precise arrangement of these functional groups is critical to its potential biological activity. Therefore, unambiguous structural confirmation is a prerequisite for further development.

NMR spectroscopy stands as the most powerful technique for the non-destructive and definitive structural elucidation of organic molecules in solution. This guide provides a comprehensive workflow for the characterization of this specific molecule, establishing a benchmark for its spectral signature. The methodologies described are designed to be self-validating, ensuring a high degree of confidence in the assigned structure.

Experimental Design: A Validating Workflow

The comprehensive characterization of the target molecule by NMR requires a multi-step, logical workflow. Each step builds upon the last, providing a system of cross-verification for the final structural assignment.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: 1D NMR Acquisition cluster_2 Phase 3: 1D NMR Analysis cluster_3 Phase 4: 2D NMR for Confirmation cluster_4 Phase 5: Final Structure Elucidation prep Sample Preparation (5-10 mg in 0.5 mL DMSO-d₆) H1_NMR ¹H NMR Acquisition prep->H1_NMR Step 1 C13_NMR ¹³C NMR Acquisition H1_analysis ¹H NMR Analysis (Chemical Shift, Multiplicity, Integration) H1_NMR->H1_analysis Step 2 C13_analysis ¹³C NMR Analysis (Chemical Shift) C13_NMR->C13_analysis Step 3 COSY ¹H-¹H COSY (Proton-Proton Coupling) H1_analysis->COSY Step 4a HSQC ¹H-¹³C HSQC (Direct C-H Correlation) H1_analysis->HSQC Step 4b C13_analysis->HSQC Step 4b elucidation Consolidated Structural Assignment COSY->elucidation Step 5 HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Step 4c HSQC->elucidation Step 5 HMBC->elucidation Step 5

Method

Application Note: High-Throughput Cell Viability Assessment of (E)-3-(2-Morpholino-5-nitrophenyl)-2-propenoic Acid

Introduction & Mechanistic Rationale (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (CAS: 300665-18-3) is a functionalized cinnamic acid derivative containing a nitroaromatic moiety and a morpholine ring. When evalu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (CAS: 300665-18-3) is a functionalized cinnamic acid derivative containing a nitroaromatic moiety and a morpholine ring. When evaluating novel small molecules with these structural features for cytotoxicity or anti-proliferative activity, assay selection is critical.

The Pitfall of Colorimetric Assays: Standard colorimetric assays, such as those utilizing MTT, XTT, or WST-8, rely on the cellular reduction of tetrazolium salts into colored formazan products. However, nitroaromatic compounds are notorious for interfering with these assays. They can undergo reductive activation by endogenous cellular nitroreductases, or they may directly and non-enzymatically reduce the tetrazolium reagents, leading to false-positive viability signals and artificially high background absorbance[1]. Furthermore, compounds with strong intrinsic coloration or photo-reactive properties can skew the spectrophotometric readouts typical of these assays[2].

The ATP-Bioluminescence Solution: To bypass these chemical and optical interferences, an ATP-dependent bioluminescence assay (e.g., CellTiter-Glo®) is the gold standard for this class of compounds[3]. This methodology quantifies intracellular Adenosine Triphosphate (ATP), a universal and highly sensitive indicator of metabolically active cells. The assay utilizes a proprietary thermostable firefly luciferase, which catalyzes the oxygenation of D-luciferin in the presence of Mg²⁺ and cellular ATP to emit a stable luminescent signal (~560 nm)[4]. Because luminescence detection does not rely on light transmission through a potentially colored compound solution, it is impervious to the optical interference typical of nitroaromatic compounds[5].

Mechanism ViableCells Viable Cells (Active Metabolism) ATP ATP (Released upon lysis) ViableCells->ATP Lysis Luciferase Firefly Luciferase (Mg2+) ATP->Luciferase Binds Luciferin D-Luciferin + O2 Luciferin->Luciferase Substrate Oxyluciferin Oxyluciferin + AMP + PPi + CO2 Luciferase->Oxyluciferin Catalysis Light Luminescence (~560 nm) Luciferase->Light Emits Light

Bioluminescent mechanism of ATP-dependent cell viability detection.

Experimental Design: The Self-Validating System

A robust screening protocol must be a self-validating system. To ensure that the observed luminescence accurately reflects cell viability and is not an artifact of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid inhibiting the luciferase enzyme itself, specific controls are mandatory:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline.

  • Positive Control (e.g., 1 μM Staurosporine): Validates the assay's sensitivity to a known cytotoxic agent, proving the cells are capable of dying and ceasing ATP production.

  • Background Control (Media + Reagent, No Cells): Measures ambient luminescence and reagent background.

  • Interference Control (Media + Compound + Reagent, No Cells): Crucial step. This ensures the test compound does not directly quench or enhance the luciferase reaction[5]. If this well shows significantly different luminescence than the Background Control, mathematical correction is required.

Step-by-Step Methodology

Phase 1: Cell Culture and Seeding
  • Harvest target cells (e.g., HCT116, HeLa, or A549) in the logarithmic growth phase.

  • Seed cells at an optimized density (typically 2,000 – 5,000 cells/well) in 90 μL of complete culture media into opaque white 96-well microplates .

    • Causality: Opaque white plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk (light piping), which is critical for accurate high-throughput screening[4].

  • Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

Phase 2: Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid in 100% anhydrous DMSO.

  • Create a 10-point, 3-fold serial dilution of the compound in DMSO.

  • Dilute these intermediate DMSO stocks 1:100 in complete culture media to create 10X working solutions.

  • Add 10 μL of the 10X working solutions to the 90 μL of cultured cells. The final assay volume is 100 μL, and the final DMSO concentration is tightly controlled at 0.1% across all wells to prevent solvent-induced cytotoxicity.

  • Incubate the treated plates for the desired exposure period (typically 48 or 72 hours).

Phase 3: Assay Execution
  • Remove the assay plates from the incubator and equilibrate them to room temperature (approx. 22°C–25°C) for 30 minutes.

    • Causality: Luciferase enzymatic activity is highly temperature-dependent. Uneven temperature distribution across the plate will cause severe edge effects and data artifacts[3].

  • Add 100 μL of room-temperature CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture volume).

  • Mix the contents vigorously for 2 minutes on an orbital shaker.

    • Causality: This mechanical agitation, combined with the proprietary detergents in the reagent, ensures complete lysis of the cellular membranes and rapid release of intracellular ATP[6].

  • Incubate the plates at room temperature for 10 minutes to allow the luminescent signal to stabilize[6].

  • Record luminescence using a microplate reader with an integration time of 0.25 to 1 second per well.

Workflow Day1 Day 1: Cell Seeding (Opaque White Plates) Day2 Day 2: Compound Treatment (Serial Dilutions) Day1->Day2 Day4 Day 4: Reagent Addition (1:1 Volume CTG Reagent) Day2->Day4 Lysis Cell Lysis (2 min orbital shaking) Day4->Lysis Incubation Signal Stabilization (10 min at RT) Lysis->Incubation Read Luminescence Detection (Microplate Reader) Incubation->Read

Step-by-step experimental workflow for high-throughput viability screening.

Quantitative Data Presentation

To ensure the assay meets industry standards for high-throughput screening, specific quality control metrics must be calculated. The tables below summarize the expected plate layout for a self-validating system and the quantitative quality control thresholds.

Table 1: Recommended 96-Well Plate Layout for Self-Validating Assay

RowColumns 1-3Columns 4-6Columns 7-9Columns 10-12
A Background (Media + Reagent)Compound Dose 8Compound Dose 4Vehicle Control (0.1% DMSO)
B Interference (Media + Cmpd + Reagent)Compound Dose 8Compound Dose 4Vehicle Control (0.1% DMSO)
C Positive Control (Staurosporine)Compound Dose 7Compound Dose 3Vehicle Control (0.1% DMSO)
D Positive Control (Staurosporine)Compound Dose 7Compound Dose 3Vehicle Control (0.1% DMSO)
E Compound Dose 10 (Highest)Compound Dose 6Compound Dose 2Vehicle Control (0.1% DMSO)
F Compound Dose 10 (Highest)Compound Dose 6Compound Dose 2Vehicle Control (0.1% DMSO)
G Compound Dose 9Compound Dose 5Compound Dose 1 (Lowest)Vehicle Control (0.1% DMSO)
H Compound Dose 9Compound Dose 5Compound Dose 1 (Lowest)Vehicle Control (0.1% DMSO)

Table 2: Quantitative Assay Quality Metrics

MetricFormula / DefinitionAcceptable ThresholdClinical / HTS Significance
Z'-Factor $1 - \frac{3(\sigma_{pos} + \sigma_{neg})}{\mu_{pos} - \mu_{neg}}$
Signal-to-Background (S/B) μVehicle​/μBackground​ >100 Ensures the luminescent signal from viable cells is easily distinguishable from reagent noise.
Coefficient of Variation (CV%) (σ/μ)×100 <10% Validates pipetting accuracy and uniform cell seeding across the microplate.

(Note: μ = mean luminescence; σ = standard deviation; pos = vehicle control; neg = positive control/background).

References

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288". Promega.com.
  • BenchChem. "Technical Support Center: Addressing Cytotoxicity of Nitro Compounds in Mammalian Cells". Benchchem.com.
  • Riss, T.L., et al. "Cell Viability Assays - Assay Guidance Manual". NCBI Bookshelf - NIH.
  • Promega Corporation. "How to Choose a Cell Viability or Cytotoxicity Assay". Promega.kr.
  • Kim, J., et al. "Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay". PMC - NIH.
  • Aslantürk, Ö.S. "In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages". IntechOpen.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis yield and purity of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis yield and purity of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (CAS: 300665-18-3) (1)[1].

This molecule is a highly functionalized cinnamic acid derivative. Its synthesis presents unique challenges due to the electronic "push-pull" system created by the electron-donating morpholine ring and the electron-withdrawing nitro group. Below, we dissect the mechanistic pathways, troubleshoot common experimental bottlenecks, and provide self-validating protocols to ensure reproducible, high-yield results.

Mechanistic Pathways & Workflow

The synthesis of this target molecule is typically achieved via one of two primary routes: the Knoevenagel-Doebner Condensation or the Mizoroki-Heck Cross-Coupling .

SynthesisWorkflow Aldehyde 2-Morpholino-5-nitrobenzaldehyde (CAS: 30742-62-2) KDConditions Knoevenagel-Doebner Pyridine, Piperidine (cat.) 90-100°C Aldehyde->KDConditions Malonic Malonic Acid (Excess: 1.5-3.0 eq) Malonic->KDConditions Iminium Iminium Ion Intermediate (Accelerates Nucleophilic Attack) KDConditions->Iminium Piperidine Catalysis ArylHalide 4-(2-Bromo-4-nitrophenyl)morpholine HeckConditions Heck Coupling Pd Catalyst, Base, Solvent 100-120°C ArylHalide->HeckConditions Acrylic Acrylic Acid (Excess: 1.5-2.0 eq) Acrylic->HeckConditions Target (E)-3-(2-Morpholino-5-nitrophenyl)-2-propenoic acid (CAS: 300665-18-3) HeckConditions->Target Oxidative Addition & Migratory Insertion Decarb Decarboxylation & Elimination (Thermodynamic (E)-Selectivity) Iminium->Decarb Decarb->Target

Fig 1: Dual synthetic pathways for (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid.

Troubleshooting Guide & FAQs

Q1: Why is my Knoevenagel-Doebner condensation yielding primarily the decarboxylated styrene derivative instead of the target cinnamic acid?

Causality & Solution: Over-heating or the use of excessive base promotes a secondary decarboxylation event. The Knoevenagel-Doebner reaction inherently relies on a primary decarboxylation of the gem-dicarboxylic acid intermediate to form the cinnamic acid. However, the strong electron-withdrawing nature of the 5-nitro group on your substrate stabilizes the intermediate carbanion, making the final product highly susceptible to a second unwanted decarboxylation into a substituted styrene (2)[2]. Actionable Fix: Strictly control the reaction temperature (do not exceed 100°C) and limit piperidine to catalytic amounts (0.10 – 0.25 equivalents).

Q2: I am observing incomplete conversion of 2-morpholino-5-nitrobenzaldehyde. How can I push the reaction to completion?

Causality & Solution: Malonic acid slowly decomposes under sustained heating, which can starve the reaction of the nucleophile. Furthermore, relying solely on pyridine as a base is kinetically slow. The addition of a secondary amine (piperidine) is critical because it condenses with the aldehyde to form a highly reactive iminium ion. This iminium ion is significantly more electrophilic than the native carbonyl, drastically lowering the activation energy for the malonate enolate attack (3)[3]. Actionable Fix: Ensure you are using a slight excess of malonic acid (1.5 - 3.0 eq) and verify that your piperidine catalyst is fresh and not degraded[3],[2].

Q3: Can I synthesize this molecule via a Heck coupling to avoid malonic acid? What are the common pitfalls?

Causality & Solution: Yes, reacting 4-(2-bromo-4-nitrophenyl)morpholine with acrylic acid via a Heck coupling is a viable alternative (4)[4]. The primary pitfall is Palladium catalyst deactivation. The morpholine nitrogen can coordinate with the Pd center, potentially poisoning the catalyst and leading to homocoupling of the aryl halide. Actionable Fix: Utilize a robust, sterically hindered catalyst system (e.g., Pd(OAc)₂ with P(o-tolyl)₃) and an appropriate base (like Et₃N) to efficiently regenerate the active Pd(0) species and prevent premature precipitation of palladium black[4].

Q4: How do I ensure the exclusive formation of the (E)-isomer?

Causality & Solution: The (E)-isomer is thermodynamically favored. In the Knoevenagel-Doebner route, the anti-periplanar elimination of CO₂ and the hydroxyl/amine leaving group inherently dictates (E)-selectivity. The severe steric clash between the bulky 2-morpholino-5-nitrophenyl group and the carboxylic acid moiety prevents the formation of the (Z)-configuration. No special stereoselective reagents are required; thermodynamic control (heating to 90°C) is sufficient.

Quantitative Data Presentation

The following table summarizes the optimized parameters for both synthetic routes to facilitate direct comparison and experimental planning.

ParameterKnoevenagel-Doebner RouteHeck Cross-Coupling Route
Primary Reagents 2-Morpholino-5-nitrobenzaldehyde, Malonic acid4-(2-Bromo-4-nitrophenyl)morpholine, Acrylic acid
Catalyst System Piperidine (0.1 - 0.25 eq)Pd(OAc)₂ (0.05 eq) + P(o-tolyl)₃ (0.1 eq)
Solvent / Base Pyridine (Acts as both)DMF / Triethylamine (3.0 eq)
Optimal Temperature 90 - 100 °C110 - 120 °C
Reaction Time 3 - 4 hours12 - 24 hours
Primary Side Reaction Decarboxylation to styrene derivativeCatalyst poisoning / Homocoupling
Expected Yield 85 - 92% (Under optimized conditions)75 - 85%

Validated Experimental Protocols

These protocols are designed as self-validating systems , utilizing the acid-base chemistry of the product to ensure high-purity isolation without the immediate need for column chromatography.

Protocol A: Knoevenagel-Doebner Condensation (Recommended)

This route is preferred due to the commercial availability of the aldehyde precursor (5)[5] and the avoidance of heavy metal catalysts.

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 2-morpholino-5-nitrobenzaldehyde and 2.0 eq of malonic acid in anhydrous pyridine (approx. 3-4 volumes).

  • Catalyst Addition: Add 0.2 eq of piperidine dropwise. Mechanistic note: The solution may darken as the highly conjugated iminium intermediate forms.

  • Thermal Activation: Heat the mixture to 90-100°C for 3 to 4 hours. Monitor the consumption of the aldehyde via TLC (Eluent: EtOAc/Hexane 1:1).

  • Self-Validating Workup (Acidification): Cool the mixture to room temperature and pour it slowly into an excess of ice-cold 1M HCl, stirring vigorously until the pH reaches 2.

    • Validation Logic: The target molecule is a carboxylic acid. At pH 2, it becomes fully protonated and insoluble in water, crashing out as a solid. Unreacted pyridine and piperidine are converted to highly water-soluble hydrochloride salts and are washed away (3)[3].

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the pure (E)-isomer.

Protocol B: Heck Cross-Coupling
  • Reaction Assembly: Charge a Schlenk flask or pressure vessel with 4-(2-bromo-4-nitrophenyl)morpholine (1.0 eq), acrylic acid (2.0 eq), Pd(OAc)₂ (0.05 eq), P(o-tolyl)₃ (0.1 eq), and triethylamine (3.0 eq) in anhydrous DMF.

  • Degassing: Purge the vessel with N₂ for 10 minutes to prevent oxidative quenching of the Pd(0) catalyst.

  • Thermal Activation: Heat the sealed vessel at 110°C for 12-16 hours.

  • Self-Validating Workup (Acid-Base Extraction):

    • Cool the mixture, dilute with Ethyl Acetate (EtOAc), and wash with 1M HCl to remove the triethylamine salts.

    • Extract the organic layer with saturated aqueous NaHCO₃ (3 times).

    • Validation Logic: The target cinnamic acid is deprotonated by NaHCO₃ and migrates into the aqueous layer as a sodium salt. Unreacted aryl bromide, palladium residues, and phosphine ligands remain trapped in the organic layer.

  • Isolation: Carefully acidify the combined aqueous NaHCO₃ layers with concentrated HCl to pH 2. The pure (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid will precipitate. Filter and dry under vacuum.

References

  • CymitQuimica - 3-(2-morpholino-5-nitrophenyl)acrylic acid Product Data. Available at: 1

  • Echemi - 2-MORPHOLINO-5-NITROBENZALDEHYDE Chemical Suppliers & Data. Available at: 5

  • BenchChem - Optimizing reaction conditions for 4-Methylcinnamic acid synthesis (Knoevenagel-Doebner Condensation). Available at: 3

  • ACS Publications - Heck Reactions Catalyzed by Ultrasmall and Uniform Pd Nanoparticles Supported on Polyaniline. Available at: 4

  • PMC / NIH - Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Available at: 2

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid .

This compound is notoriously difficult to handle in vitro. To successfully formulate it for biological assays, we must move beyond basic "dissolve and dilute" methods and understand the thermodynamic and kinetic forces driving its behavior.

Part 1: Mechanistic Overview & Causality

Before troubleshooting, we must understand why this molecule resists dissolution. The compound features a rigid, planar trans-cinnamic acid backbone attached to a bulky 2-morpholino-5-nitrophenyl group.

  • The pKa Trap: While morpholine is typically a strong base (pKa ~8.3), the strongly electron-withdrawing nitro group at the 5-position pulls electron density across the aromatic ring. This drastically attenuates the basicity of the morpholine nitrogen, dropping its pKa to approximately 3.5.

  • Ionization State: The carboxylic acid moiety has a pKa of ~4.5. Therefore, at a physiological pH of 7.4, the molecule is not a zwitterion. It exists as an anion (deprotonated carboxylate, neutral morpholine).

  • The "Brick Dust" Phenomenon: Despite being anionic at pH 7.4, the massive hydrophobic surface area and the strong π−π stacking of the planar nitrophenyl-cinnamic core result in an exceptionally high crystal lattice energy. The energy required to break these intermolecular bonds often exceeds the hydration energy provided by the aqueous buffer, leading to precipitation.

Physicochemical Profiling

Table 1 summarizes the core properties driving the solubility behavior of this compound.

PropertyValue/StateImpact on Formulation & Solubility
Carboxylic Acid pKa ~4.5Deprotonated (anionic) at pH 7.4. Requires pH > 6.0 for baseline aqueous solubility.
Morpholine pKa ~3.5 (Attenuated)Neutral at pH 7.4. Eliminates the possibility of zwitterionic solvation in assay buffers.
Lattice Energy HighPlanar geometry promotes strong π−π stacking; resists initial dissolution in organic stocks.
Kinetic Stability LowHighly prone to "crashing out" when transitioning from DMSO to aqueous media.

Part 2: Diagnostic Workflow for Assay Failures

Assay failures (e.g., erratic IC50 curves, lack of cellular potency, or visible turbidity) are often misdiagnosed as biological inactivity rather than physical precipitation. When a compound aggregates, it can sequester enzyme targets or scatter light, leading to false positives in high-throughput screens[1].

Use the following self-validating decision tree to diagnose the root cause of your assay failure before altering your formulation.

G Start Erratic Assay Data or Visible Turbidity Check1 Microscopic Inspection (100x Magnification) Start->Check1 Crystals Crystals/Haze Visible? Check1->Crystals SolFailure CONFIRMED: Solubility Failure (DMSO Crash) Crystals->SolFailure Yes LightScat Light Scattering or Absorbance (620nm) Crystals->LightScat No Signal Signal > Background? LightScat->Signal AddTriton Add 0.01% Triton X-100 or Tween-20 Signal->AddTriton Yes TrueInactive DIAGNOSIS: True Biological Inactivity Signal->TrueInactive No Activity Activity Restored? AddTriton->Activity Colloidal DIAGNOSIS: Colloidal Aggregation Activity->Colloidal Yes Activity->TrueInactive No

Diagnostic workflow for distinguishing solubility failures from biological inactivity.

Part 3: Troubleshooting Guides & FAQs

FAQ 1: Stock Solution Preparation (Organic Solvents)

Q: My compound is leaving a fine suspension and failing to dissolve completely in 100% DMSO. What am I doing wrong?

A: You are fighting thermodynamic lattice energy. While DMSO is an excellent aprotic solvent, the strong intermolecular hydrogen bonding (between carboxylic acid dimers) and π−π stacking of the nitrophenyl rings create a high energy barrier.

Protocol: High-Energy Dissolution Self-Validation Metric: The solution must be optically clear with no light scattering when held against a dark background.

  • Weighing: Accurately weigh the powder into a sterile, amber glass vial (the compound is light-sensitive due to the nitro-aromatic system).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Thermal Disruption: Incubate the vial in a water bath at 37°C for 5 minutes.

  • Acoustic Cavitation: Sonicate the warmed vial for 10 minutes. The localized high pressure and temperature from sonication will break the crystal lattice.

  • QC Check: Centrifuge at 10,000 x g for 2 minutes. If a pellet forms, the compound has not dissolved. Repeat steps 3 and 4.

  • Storage: Aliquot immediately into single-use volumes and store at -20°C to prevent freeze-thaw-induced precipitation.

FAQ 2: The "DMSO Crash" in Aqueous Assays

Q: My 10 mM DMSO stock is perfectly clear, but the moment I dilute it into my PBS assay buffer (pH 7.4), it turns milky. Can I just spin it down and use the supernatant?

A: Absolutely not. Spinning down the precipitate leaves the supernatant at an unknown, highly variable concentration, ruining the reproducibility of your assay.

This phenomenon is known as a "DMSO Crash" or a failure of kinetic solubility [2]. When you pipette a supersaturated DMSO stock directly into an aqueous buffer, the DMSO diffuses into the water instantly. The hydrophobic (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid molecules are left stranded, leading to rapid nucleation and colloidal aggregation [4].

Protocol: The "Step-Down" Intermediate Dilution Method Self-Validation Metric: Absorbance at 620 nm of the final assay buffer must be < 0.005 OD above a blank control.

  • Prepare the "Parachute": Pre-warm your assay buffer to 37°C and ensure it contains a surfactant (e.g., 0.01% Tween-20 or 0.1% BSA). This acts as a hydrophobic "parachute" to catch the molecules as they exit the DMSO phase.

  • Intermediate Stock: Do not jump from 100% DMSO to 1% DMSO in one step. Dilute your 10 mM stock to 1 mM using a 50/50 mixture of DMSO and PEG400.

  • Sub-surface Injection: Place your assay buffer on a magnetic stirrer to create a vortex. Inject the 1 mM intermediate stock beneath the surface of the stirring buffer. Dropping it on the surface creates a localized high-concentration interface that triggers nucleation.

  • Equilibration: Allow the solution to stir for 15 minutes before adding to your cells or enzyme assay.

FAQ 3: Advanced Formulation (Cyclodextrin Complexation)

Q: I cannot use surfactants or organic co-solvents in my specific cell-based assay due to toxicity. How can I keep this compound in solution?

A: You must utilize host-guest complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It will encapsulate the bulky nitrophenyl-morpholine core, shielding it from the aqueous environment while remaining highly water-soluble[3].

Protocol: Cyclodextrin Encapsulation

  • Prepare a 20% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS pH 7.4).

  • Add the solid (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid directly to the cyclodextrin solution (do not use DMSO).

  • Shake continuously at 300 rpm at room temperature for 24 hours. The complexation process is thermodynamically driven but kinetically slow.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed compound.

  • Quantify the final dissolved concentration via HPLC-UV (detection at ~280 nm).

Part 4: Troubleshooting Matrix Summary

Table 2 provides a quick-reference guide for resolving common formulation issues with this specific compound.

SymptomRoot CauseRecommended InterventionExpected Outcome
Incomplete dissolution in 100% DMSO High lattice energySonication at 37°C for 10 minsClear, yellow/orange solution
Milky precipitate upon buffer dilution DMSO Crash (Kinetic failure)Step-down dilution with 0.01% Tween-20Optically clear assay buffer
Erratic IC50 curves / False positives Colloidal aggregationAddition of HP- β -CD (Cyclodextrin)Restored dose-response linearity
Precipitation over 24h at 37°C Thermodynamic equilibrium shiftAdjust buffer pH to > 7.4Long-term solution stability

References

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PubMed Central (PMC).[Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.[Link]

  • Cyclodextrin based nanosponges for pharmaceutical use: A review. Acta Pharmaceutica (Hrčak).[Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.[Link]

Troubleshooting

Minimizing off-target effects of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid in biochemical assays

A Guide to Minimizing Off-Target Effects in Biochemical Assays Welcome to the technical support center for (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Off-Target Effects in Biochemical Assays

Welcome to the technical support center for (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and best practices for using this and other novel small molecules in biochemical assays. As a Senior Application Scientist, my goal is to equip you with the expertise to anticipate, identify, and mitigate off-target effects, ensuring the integrity and reproducibility of your experimental data.

The morpholino and nitrophenyl moieties present in this compound are found in various kinase inhibitors, suggesting its potential utility in cell signaling research.[1] However, like any small molecule, it has the potential for off-target interactions that can complicate data interpretation.[2][3] This guide provides a systematic framework for addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern with a novel compound?

A1: Off-target effects are interactions of a compound with proteins or other biomolecules that are not the intended primary target. These unintended interactions are a significant concern because they can lead to misleading experimental results, such as false positives in a screening campaign or unexpected cellular phenotypes that are wrongly attributed to the primary target.[4] For a novel compound like (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, whose selectivity profile is not well-characterized, the risk of off-target activity is high. These effects can arise from non-specific binding, interaction with unrelated targets, or interference with the assay technology itself.[5][6]

Q2: How should I design my initial experiments to proactively minimize off-target effects?

A2: Proactive experimental design is crucial. Before starting a large-scale screen, it is essential to perform several preliminary experiments.

  • Understand Your Assay's Limitations: Be aware of how your chosen assay technology works and its potential vulnerabilities. For example, luminescence-based assays can be confounded by compounds that inhibit the luciferase enzyme.

  • Determine the Optimal Compound Concentration: Start with a wide dose-response curve to determine the IC50 or EC50. Using concentrations significantly above the IC50 can increase the likelihood of off-target effects.[7]

  • Incorporate Comprehensive Controls: Your experimental setup should always include a suite of controls to help you identify and diagnose issues.

Control Type Purpose Example
Positive Control To ensure the assay is working correctly and can detect inhibition.A known, well-characterized inhibitor of your target enzyme.
Negative Control To define the baseline of no inhibition.Vehicle (e.g., DMSO) without the test compound.
Assay Interference Control To check if the compound interacts with the detection method.Run the assay without the target enzyme but with your compound.[8]
Counter-Screen Control To identify compounds that non-specifically inhibit related or unrelated enzymes.An unrelated enzyme from the same family or a different class.[9]
Q3: What is the difference between a counter-screen and an orthogonal assay?

A3: These are both critical for validating hits, but they serve different purposes.

  • A counter-screen is designed to identify and eliminate compounds with undesirable properties or those that interfere with the assay technology.[6] For example, if your primary assay is a luciferase-based kinase assay, a counter-screen would test your compound directly against the luciferase enzyme to rule out direct inhibition.[8]

  • An orthogonal assay is a method that measures the same biological activity (e.g., kinase inhibition) but uses a different detection principle.[9] For instance, if your primary screen uses a fluorescence-based method to measure substrate phosphorylation, you could use a luminescence-based assay that quantifies ADP production (a universal product of kinase reactions) to confirm your hits.[10][11] A positive result in both assays significantly increases confidence that the compound's activity is genuine and not an artifact of the primary assay's technology.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides a logical workflow to diagnose and resolve them.

Problem 1: My initial hit from a primary screen shows inconsistent IC50 values.

This is a common issue that often points to compound instability, aggregation, or non-specific interactions.

Logical Troubleshooting Workflow

A Inconsistent IC50 B Check for Compound Aggregation (Dynamic Light Scattering or centrifugation of compound stock) A->B C Assess Assay Robustness (Z'-factor ≥ 0.5) A->C D Vary Enzyme and Substrate Concentrations B->D If no aggregation detected F Aggregation is Likely (Steep dose-response curve, IC50 shifts with enzyme concentration) B->F If aggregation detected G Assay Conditions are Suboptimal (Re-optimize assay parameters) C->G If Z' < 0.5 E Test in the Presence of Detergent (e.g., 0.01% Triton X-100) D->E H Results Stabilize (Initial issue was likely non-specific hydrophobic interactions) E->H If IC50 stabilizes

Caption: Decision tree for troubleshooting inconsistent IC50 values.

Explanation and Recommended Actions:
  • Rule out Compound Aggregation: Many compounds, especially at higher concentrations, can form aggregates that non-specifically inhibit enzymes, leading to reproducible but false-positive results.[12] These aggregates can often be identified by a very steep dose-response curve. Including a non-denaturing detergent like Triton X-100 or Tween-20 in your assay buffer can often disrupt these aggregates.

  • Evaluate Assay Performance: Ensure your assay is robust and reproducible by calculating the Z' factor. A Z' factor of 0.5 or greater indicates a reliable assay.[5] If the Z' is low, you may need to re-optimize reagent concentrations or incubation times.

  • Vary Enzyme Concentration: A hallmark of a promiscuous inhibitor that acts through aggregation is that its IC50 value will be highly dependent on the enzyme concentration. A true, specific inhibitor's IC50 should remain relatively constant.[12]

Problem 2: My compound is active in the primary assay but inactive in a cell-based assay.

This discrepancy is common and often points to issues with cell permeability, compound metabolism, or engagement of the wrong target in the biochemical assay.

Recommended Actions:
  • Confirm with an Orthogonal Biochemical Assay: Before moving to cellular models, it's crucial to confirm your hit with a different biochemical assay format.[9] This helps ensure the observed activity isn't an artifact of your primary assay technology.

  • Assess Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This can be predicted using computational models (e.g., calculating cLogP) or tested experimentally using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Consider Target Availability and State: In a biochemical assay, you are typically using a purified, often activated, enzyme.[13] In a cell, the target kinase may be in an inactive state, part of a larger protein complex, or in a different cellular compartment, making it inaccessible to the inhibitor.[12] Some inhibitors are designed to bind specifically to the inactive conformation of a kinase, and these may not show activity in an assay using a constitutively active enzyme.[12]

Problem 3: I suspect my compound is interfering with the assay signal.

Compound interference is a major source of false positives, especially in fluorescence- or luminescence-based assays.[14]

Counter-Screening Workflow for Assay Interference

cluster_0 Primary Screen cluster_1 Counter-Screen cluster_2 Data Interpretation A Primary Hit Identified (e.g., in a Kinase-Glo® Luminescence Assay) B Test Compound Against Luciferase Enzyme Alone A->B Perform Counter-Screen C Compound Inhibits Luciferase B->C If Activity is Observed D Compound Does Not Inhibit Luciferase B->D If No Activity is Observed E Result is a False Positive (Discard Hit) C->E F Result is a Valid Hit (Proceed to Orthogonal Assay) D->F

Caption: Workflow for using a counter-screen to identify assay interference.

Detailed Protocol: Luciferase Counter-Screen Assay

This protocol is designed to identify compounds that directly inhibit the luciferase enzyme used in popular kinase assays like Kinase-Glo®.

Objective: To determine if (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid directly inhibits the luciferase enzyme, independent of its effect on the target kinase.

Materials:

  • Luciferase enzyme (e.g., from Promega's Kinase-Glo® kit)

  • Luciferin substrate

  • ATP

  • Assay buffer (the same used in your primary kinase assay)

  • (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, serially diluted

  • Known luciferase inhibitor (positive control, e.g., Quercetin)

  • Vehicle control (DMSO)

  • White, opaque 384-well assay plates

  • Luminometer

Methodology:

  • Prepare Reagents: Prepare a solution of luciferase, luciferin, and ATP in the assay buffer according to the manufacturer's recommendations for the Kinase-Glo® reagent.

  • Compound Plating: Add 50 nL of your serially diluted compound, positive control, or vehicle control to the wells of a 384-well plate.

  • Initiate Reaction: Add 10 µL of the luciferase/ATP/luciferin solution to each well.

  • Incubate: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Read Luminescence: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration.

    • Calculate the IC50 value for your compound against luciferase.

Interpretation: If your compound shows a potent IC50 in this assay, it is likely a false positive from your primary screen, and the observed activity is due to inhibition of the reporting enzyme, not your target kinase.[8]

Advanced Characterization

Understanding the Dose-Response Curve

A standard dose-response curve is sigmoidal, but deviations can provide valuable clues about a compound's behavior.[15]

Parameter Typical Value What it Implies Troubleshooting Consideration
IC50 / EC50 Target-dependentThe concentration at which 50% of the maximal response is observed. A measure of potency .A very low IC50 (pM-nM) is desirable, but must be confirmed to be on-target.
Hill Slope ~1Indicates a 1:1 binding stoichiometry between the inhibitor and the target.A Hill slope >> 1 can indicate compound aggregation or positive cooperativity. A shallow slope (<0.7) may suggest multiple binding sites or complex inhibition mechanisms.[7]
Emax (Maximal Effect) ~100% InhibitionThe maximum effect the compound can produce. A measure of efficacy .[16]If Emax is significantly less than 100%, the compound may be a partial inhibitor, or there could be a competing reaction or artifact at high concentrations.
Final Confirmation: The Power of Orthogonal Assays

Confirming a hit with an orthogonal assay is the final and most critical step in the initial validation process. This provides the highest level of confidence that your compound is a true inhibitor of the intended target.[5]

Detailed Protocol: Orthogonal Assay Validation using an ADP-based Assay

This protocol is for confirming a kinase inhibitor hit from a primary assay (e.g., a fluorescence-based assay) using an orthogonal method that detects ADP formation.

Objective: To validate the inhibitory activity of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid on the target kinase using a technology-independent method.

Materials:

  • Target kinase and its specific substrate

  • ATP

  • Kinase reaction buffer

  • (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, serially diluted

  • Positive and negative controls

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • White, opaque 384-well assay plates

  • Luminometer

Methodology:

  • Kinase Reaction Setup:

    • Add 2.5 µL of your serially diluted compound or controls to the wells.

    • Add 2.5 µL of a 2X solution of the target kinase and substrate in reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution.

    • Incubate for the desired time (e.g., 60 minutes) at the optimal temperature.

  • ADP Detection (Following ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal, which is directly proportional to the amount of ADP produced (and thus, kinase activity).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Interpretation: If the IC50 value obtained from this orthogonal assay is comparable to the IC50 from your primary screen, it provides strong evidence that (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is a genuine inhibitor of your target kinase.[5][9]

References
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Auld, D. S., & Inglese, J. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Protein Kinase Technologies, 1-14. [Link]

  • R. Ken Coit College of Pharmacy. (n.d.). ACDD - Our Process. Retrieved from [Link]

  • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Bio-Rad. (n.d.). Tips and Tricks for Optimum Assay Design. Retrieved from [Link]

  • CDD Vault. (2024, February 21). Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Graded dose-response curves. Retrieved from [Link]

  • Biocompare. (2019, June 5). Optimizing Assay Development. Retrieved from [Link]

  • Ventura, A. C., & Varner, J. D. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4, 39. [Link]

  • CDD Vault. (2025, June 3). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687–2695. [Link]

  • Pilkington, L. I., et al. (2021). Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors. Bioorganic Chemistry, 115, 105152. [Link]

  • Lounkine, E., et al. (2020). The activities of drug inactive ingredients on biological targets. Science, 369(6503), eaaz9906. [Link]

  • Yuan, C., et al. (2020). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Research Journal of Pharmacy and Technology, 13(1), 1-5. [Link]

  • Wang, J., et al. (2023). Artificial Small Molecules as Cofactors and Biomacromolecular Building Blocks in Synthetic Biology: Design, Synthesis, Applications, and Challenges. International Journal of Molecular Sciences, 24(15), 12384. [Link]

  • Patsnap Synapse. (n.d.). BLNP-020 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • NIST. (n.d.). 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (E)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Creation of a novel biochemical and biophysical assay suite to enable the identification of inhibitors targeting inactive kinases. Retrieved from [Link]

  • NextSDS. (n.d.). (E)-3-(2,5-Dimethyl-3-nitrophenyl)-2-propenoic acid. Retrieved from [Link]

  • Open Targets Platform. (n.d.). CHEMBL5308262 profile page. Retrieved from [Link]

  • No title available.
  • MDPI. (2025, July 24). Progress on 3-Nitropropionic Acid Derivatives. Retrieved from [Link]

  • EPA. (2023, November 1). 2-Propenoic acid, 3-(5-nitro-2-furanyl)-, ethyl ester - Substance Details. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propenoic acid, 3-(nitrophenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Analysis of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid by HPLC

Welcome to the dedicated technical support resource for the HPLC analysis of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the HPLC analysis of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for this compound. Here, you will find in-depth, experience-driven advice to ensure the accuracy, reproducibility, and robustness of your analytical results.

Frequently Asked Questions (FAQs)

Q1: My retention time for (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is consistently drifting to shorter times. What is the likely cause?

A gradual decrease in retention time often points to column degradation or changes in the mobile phase. Specifically for an acidic analyte, it could be related to the mobile phase pH. A slight increase in the mobile phase pH can increase the ionization of the carboxylic acid group, making the molecule more polar and less retained on a reversed-phase column.[1] Another common cause is the slow dissolution of the silica-based stationary phase at high pH, although this is less likely if you are operating within the recommended pH range for your column.

Q2: I'm observing sudden and random shifts in retention time. What should I check first?

Random or abrupt changes in retention time are often indicative of hardware issues within the HPLC system.[2] The primary suspects are problems with the pump, injector, or leaks in the system. Check for pressure fluctuations, ensure your pump seals are in good condition, and inspect all fittings for any signs of leaks. Inconsistent solvent proportioning from the pump can also lead to such issues.

Q3: The peak for my analyte is showing significant tailing. How can I improve the peak shape?

Peak tailing for acidic compounds can be caused by secondary interactions with the stationary phase, particularly with exposed silanol groups on the silica support.[3] To mitigate this, ensure the pH of your mobile phase is sufficiently low to keep the carboxylic acid group of your analyte protonated (non-ionized). A general rule of thumb is to adjust the mobile phase pH to be at least one to two pH units below the pKa of the analyte.[4][5] If the pKa is unknown, experimenting with a mobile phase pH in the range of 2.5-3.5 is a good starting point for acidic compounds on silica-based columns.

Q4: How does the choice of organic modifier (acetonitrile vs. methanol) affect the analysis?

The choice of organic modifier influences the selectivity of the separation.[6] Acetonitrile and methanol have different solvent strengths and can engage in different types of intermolecular interactions with the analyte and the stationary phase. For aromatic compounds like (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, the pi-pi interactions with a phenyl-based stationary phase can be modulated by the choice of organic solvent. It is often beneficial to screen both solvents during method development to determine which provides the better resolution and peak shape.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Retention Time Drift

Retention time stability is critical for reliable quantification. A drifting retention time can compromise the accuracy of your results. This guide will help you systematically identify and address the root cause of retention time instability.

Step-by-Step Troubleshooting Protocol:

  • Evaluate the Pattern of Drift:

    • Gradual and Unidirectional (e.g., consistently decreasing): This often suggests a chemical or column-related issue.

    • Random or Abrupt: This typically points to a hardware or system-level problem.[2]

  • For Gradual Drift:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is adequately buffered. The ingress of atmospheric CO2 can lower the pH of unbuffered or weakly buffered aqueous phases over time.[7] Always measure the pH of the aqueous component before mixing with the organic modifier.[8]

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can lead to a gradual shift in retention as the column chemistry stabilizes.

    • Column Temperature: Verify that the column oven is maintaining a stable temperature. A 1°C change in temperature can alter retention times by 1-2%.[9]

  • For Random or Abrupt Drift:

    • Check System Pressure: Monitor the system pressure during a run. Significant fluctuations can indicate a problem with the pump, such as worn seals or faulty check valves.

    • Inspect for Leaks: Carefully inspect all fittings from the pump to the detector. Even a small, non-drip leak can alter the flow rate and affect retention times.[9]

    • Autosampler Issues: A faulty injector rotor seal can introduce variability in the injection volume and flow path, leading to inconsistent retention times.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting retention time variability.

HPLC_Troubleshooting start Retention Time Instability Observed check_pattern Characterize the Drift (Gradual vs. Random) start->check_pattern gradual Gradual Drift check_pattern->gradual Gradual random Random/Abrupt Drift check_pattern->random Random mobile_phase Verify Mobile Phase (Freshness, pH, Buffering) gradual->mobile_phase system_pressure Monitor System Pressure for Fluctuations random->system_pressure column_equilibration Ensure Adequate Column Equilibration mobile_phase->column_equilibration column_temp Check Column Temperature Stability column_equilibration->column_temp column_health Assess Column Health (Perform Test Mix) column_temp->column_health leak_check Inspect for Leaks (Fittings, Seals) system_pressure->leak_check pump_check Check Pump Performance (Seals, Check Valves) leak_check->pump_check injector_check Inspect Injector (Rotor Seal, Needle) pump_check->injector_check

Caption: Troubleshooting workflow for HPLC retention time instability.

Guide 2: Optimizing Peak Shape for (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid

Achieving a sharp, symmetrical peak is essential for accurate integration and quantification. This guide focuses on strategies to overcome common peak shape issues like tailing and fronting.

Key Considerations for Peak Shape:

  • Mobile Phase pH and Analyte pKa: (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is an acidic compound due to its carboxylic acid functional group. In reversed-phase chromatography, the retention of ionizable compounds is highly dependent on the mobile phase pH.[1] To ensure good peak shape and consistent retention, it is crucial to suppress the ionization of the carboxylic acid. This is achieved by setting the mobile phase pH to be at least one to two pH units below the analyte's pKa.[4][5] When the analyte is in its neutral, protonated form, it will be more hydrophobic and better retained on a C18 or similar reversed-phase column, and secondary interactions with the stationary phase will be minimized.

  • Sample Solvent: The composition of the solvent in which the sample is dissolved can significantly impact peak shape.[7] If the sample solvent is much stronger (i.e., has a higher organic content) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to broad or split peaks. As a best practice, dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.

  • Column Overload: Injecting too much sample mass onto the column can lead to peak fronting for acidic compounds.[10] If you observe peak fronting, try diluting your sample and re-injecting.

Experimental Protocol for Peak Shape Optimization:

  • Prepare a Series of Mobile Phases: Prepare several batches of your mobile phase with varying pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer such as phosphate or formate. Ensure the buffer has adequate capacity at the target pH.

  • Systematic Injections: Inject your standard solution using each mobile phase, ensuring the column is properly equilibrated with each new mobile phase.

  • Analyze the Chromatograms: Compare the peak shape (asymmetry factor) and retention time for each condition. Select the pH that provides the best peak symmetry and adequate retention.

Data Summary Table

The following table summarizes the expected effects of key HPLC parameters on the retention time of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid in a reversed-phase system.

ParameterChangeExpected Effect on Retention TimeRationale
Mobile Phase Increase % OrganicDecreaseThe analyte is more soluble in the mobile phase.[11]
Decrease % OrganicIncreaseThe analyte has a higher affinity for the stationary phase.[6]
pH IncreaseDecreaseIncreased ionization of the carboxylic acid group makes the analyte more polar.[1]
DecreaseIncreaseSuppression of ionization increases the hydrophobicity of the analyte.[4]
Flow Rate IncreaseDecreaseThe analyte spends less time in the column.[9]
DecreaseIncreaseThe analyte has more time to interact with the stationary phase.
Temperature IncreaseDecreaseReduces mobile phase viscosity and can decrease analyte interaction with the stationary phase.[9]
DecreaseIncreaseIncreases mobile phase viscosity and can enhance interaction with the stationary phase.[9]
Column Shorter LengthDecreaseThe analyte travels a shorter distance.
Longer LengthIncreaseThe analyte has a longer path to travel and more interaction with the stationary phase.

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube. [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Crawford Scientific. HPLC Troubleshooting Guide. [Link]

  • Element Lab Solutions. Retention Time Variability in HPLC. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?[Link]

  • Bio-Rad. (2012, December 4). HPLC Method Development. [Link]

  • Chrom Tech. How to Improve HPLC Peak Resolution. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Long-Term Stability of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid

Welcome to our dedicated technical support center for (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. We understand that unexpected degradation can compromise results, and this resource provides in-depth troubleshooting guides and frequently asked questions to address potential challenges.

Introduction: Understanding the Molecule

(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is a complex organic molecule featuring three key functional groups: a morpholino ring, a nitrophenyl group, and a propenoic acid moiety. Each of these can influence the compound's stability. The morpholino group, while generally stable, can be susceptible to issues in solution[1][2]. The nitrophenyl group can impart light sensitivity[3][4], and the propenoic acid tail can be involved in various reactions. This guide will help you navigate the nuances of handling and storing this compound to maintain its quality.

Troubleshooting Guide: Identifying and Mitigating Degradation

Encountering issues with your compound? This section provides a logical workflow to diagnose and resolve potential degradation.

Visual Troubleshooting Workflow

Below is a flowchart to guide you through the troubleshooting process.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Start: Inconsistent Experimental Results check_visual Visually Inspect Compound: Any color change (e.g., to red)? Has it precipitated out of solution? start->check_visual check_analytical Perform Analytical Check: Run HPLC/LC-MS analysis check_visual->check_analytical compare_data Compare with Reference Data: Does the chromatogram show new peaks? Is the main peak area reduced? check_analytical->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed Yes no_degradation No Obvious Degradation: Consider other experimental variables. compare_data->no_degradation No cause_light Photodegradation degradation_confirmed->cause_light cause_temp Improper Temperature degradation_confirmed->cause_temp cause_solvent Solvent/pH Issues degradation_confirmed->cause_solvent cause_freeze_thaw Freeze-Thaw Cycles degradation_confirmed->cause_freeze_thaw solution_light Store in amber vials; work in low-light conditions. cause_light->solution_light solution_temp Store at recommended temperature; avoid 4°C for solutions. cause_temp->solution_temp solution_solvent Use appropriate, high-purity solvents; check pH compatibility. cause_solvent->solution_solvent solution_freeze_thaw Aliquot stock solutions to minimize freeze-thaw cycles. cause_freeze_thaw->solution_freeze_thaw

Caption: Troubleshooting workflow for identifying and addressing degradation of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

While specific data for this exact molecule is limited, based on its structural components, the most likely degradation pathways are photodegradation due to the nitrophenyl group and physical instability (aggregation or precipitation) of the morpholino-containing structure in solution, especially at incorrect temperatures[1][2][3].

Q2: I've noticed a reddish discoloration of my compound. What does this indicate?

Nitrophenyl compounds can change color upon degradation or exposure to light[3]. A reddish tint may suggest the formation of degradation products. We strongly recommend performing an analytical check using HPLC or LC-MS to confirm the purity of your sample.

Q3: My compound has precipitated out of solution upon storage at 4°C. Is it still usable?

Morpholino-containing compounds have a tendency to associate with container walls or aggregate at low temperatures, which can be exacerbated by freeze-thaw cycles[1][2]. While the compound may not be chemically degraded, getting it back into a usable, monomeric state can be difficult[2]. For solutions, room temperature storage is often recommended to avoid this issue[1][2]. If precipitation has occurred, gentle warming to 65°C for 10 minutes may help redissolve the compound, but this is not guaranteed to restore full activity[1].

Q4: What are the ideal long-term storage conditions for this compound?

For long-term storage (months to years), we recommend storing the compound as a lyophilized (freeze-dried) powder in a tightly sealed vial, protected from light, at room temperature[1]. This minimizes the risks of both chemical and physical degradation.

Q5: How should I prepare and store stock solutions?

Prepare stock solutions in a high-purity, appropriate solvent at a concentration of around 1 mM[1]. Store these solutions in tightly sealed, amber-colored vials at room temperature to prevent both evaporation and photodegradation[1][3]. To avoid issues with repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q6: Can I use acidic or basic conditions with this compound?

Extreme pH should be avoided. Very acidic conditions can damage the morpholino backbone, potentially by hydrolyzing the dimethylamine group[2]. The propenoic acid moiety's charge state will also be affected by pH, which could influence solubility and stability.

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway based on the compound's functional groups.

Degradation_Pathway cluster_stressors Stressors cluster_products Potential Degradation Products compound (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid photo_product Photodegradation Products compound->photo_product Photolysis of Nitrophenyl Group hydrolysis_product Morpholino Ring-Opened Product compound->hydrolysis_product Acid-catalyzed Hydrolysis aggregation Aggregates/Precipitate compound->aggregation Physical Instability light Light (UV/Visible) light->photo_product acid Acid (Low pH) acid->hydrolysis_product temp Improper Temp. (e.g., 4°C for solution) temp->aggregation

Caption: Potential degradation pathways for (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid.

Protocols and Best Practices

Recommended Storage Conditions
FormTemperatureContainerLight ConditionsDurationRationale
Solid (Lyophilized) Room TemperatureTightly sealed glass vialDark (in a drawer or amber vial)Long-term (Years)Minimizes chemical and physical degradation[1].
Stock Solution (~1 mM) Room TemperatureTightly sealed amber vialDarkShort to Medium-term (Weeks to Months)Avoids precipitation and aggregation seen at lower temperatures[1][2]. Protects from light[3].
Protocol: Preparation of Stock Solutions
  • Weighing: Accurately weigh the required amount of lyophilized (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid in a clean, dry microfuge tube or vial.

  • Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., DMSO, sterile water, depending on experimental requirements) to achieve the desired concentration (e.g., 1 mM).

  • Dissolution: Vortex or gently agitate the solution until the compound is fully dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber-colored microfuge tubes or vials. This is crucial to avoid repeated freeze-thaw cycles if you choose to freeze your aliquots, and to minimize contamination risk for room temperature stocks.

  • Storage: Store the aliquots in the dark at room temperature[1][2]. Ensure the vials are tightly sealed to prevent evaporation.

Protocol: Analytical Assessment of Compound Integrity

To ensure the quality of your compound, especially if you suspect degradation, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose[5][6][7].

  • Sample Preparation: Prepare a sample of your compound at a known concentration in a suitable mobile phase or solvent.

  • HPLC System Setup:

    • Column: A C18 reverse-phase column is typically a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is common.

    • Detector: A UV detector set to a wavelength where the compound has significant absorbance. The nitrophenyl group should provide a strong chromophore.

  • Analysis: Inject the sample and run the HPLC method.

  • Data Interpretation:

    • Compare the chromatogram to a reference chromatogram of a fresh, pure sample.

    • Look for the appearance of new peaks, which may indicate degradation products.

    • Assess the peak area of the main compound; a significant decrease can indicate degradation.

    • For structural elucidation of unknown degradation products, techniques like LC-MS/MS can be employed[5][6].

References

  • Gene Tools. (n.d.). Long-term Storage of Morpholino Oligos.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7).
  • Gene Tools, LLC. (2019, April 23).
  • International Zebrafish Society. (2016, May 3). Guide for Morpholino Users: Toward Therapeutics.
  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
  • RESONANCE (PART 6): ortho- and para-Nitrophenol are stable and more acidic than meta-nitrophenol ... (2021, November 10). YouTube.
  • Wikipedia. (n.d.). Propionic acid.
  • MDPI. (2026, March 18).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol.
  • ResearchGate. (n.d.). Propionic acid degradation in anaerobic digestion and recovery strategies for full-scale biogas plants | Request PDF.
  • PubMed. (2000, August 11).
  • Wikipedia. (n.d.). 4-Nitrophenol.
  • ACS Publications. (2021, January 14). Reaction Kinetics and Mechanism for the Catalytic Reduction of Propionic Acid over Supported ReOx Promoted by Pd.
  • Google Patents. (n.d.). US20210130379A1 - Synthesis of fmoc-protected morpholino monomers and their use in the synthesis of morpholino oligomer.
  • ResearchGate. (n.d.).
  • Frontiers. (2025, January 12).
  • Chromatography Online. (2023, January 1).
  • PMC. (n.d.). Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum.
  • ACS Publications. (2006, December 10).
  • MDPI. (2023, November 21).
  • Santa Cruz Biotechnology. (n.d.). (E)-3-(2-Morpholino-5-nitrophenyl)-2-propenoic acid.
  • MDPI. (2025, July 24).
  • NextSDS. (n.d.). (E)-3-(2,5-Dimethyl-3-nitrophenyl)-2-propenoic acid.
  • PMC. (2025, April 17). Biodegradation of p-nitrophenol by Rhodococcus sp.
  • PubMed. (2021, September 15).
  • PMC. (2023, November 18). Chemotactic response of p-nitrophenol degrading Pseudomonas asiatica strain PNPG3 through phenotypic and genome sequence-based in silico studies.
  • Benchchem. (n.d.). 3-(2-Nitrophenyl)prop-2-enoic acid.
  • NIST. (n.d.). 2-Propenoic acid, 3-(2-hydroxyphenyl)-, (E)-.
  • SK Life Science Labs. (n.d.). Identification of novel p300 molecular glue degraders using MOPED Emerald.
  • ResearchGate. (n.d.). (PDF)

Sources

Optimization

Reducing background noise in UV-Vis detection of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid

Technical Support Center: (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid Analysis Welcome to the technical support guide for the UV-Vis detection of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid. This resource...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid Analysis

Welcome to the technical support guide for the UV-Vis detection of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid. This resource is designed for researchers and drug development professionals to help troubleshoot and resolve common issues related to background noise and signal variability during spectrophotometric analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the UV-Vis analysis of aromatic nitro compounds like (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid.

Q1: Why is my baseline noisy or drifting, especially in the low UV region (<300 nm)?

A1: High noise and drift in the low UV range are common and can stem from several sources:

  • Solvent Absorbance: Many organic solvents absorb strongly in the low UV region. This is known as the "UV cutoff" wavelength.[1][2][3][4] Operating near or below this cutoff will inherently increase baseline noise because the solvent itself is absorbing most of the lamp's light, leaving very little to reach the detector.[4]

  • Lamp Instability: The deuterium lamp, which is the light source for the UV range, may be nearing the end of its lifespan or may not have been adequately warmed up, causing fluctuations in light intensity.[5][6][7]

  • Mismatched Cuvettes: If you are using a dual-beam spectrophotometer, slight differences in the optical properties of the sample and reference cuvettes can cause baseline drift, especially during a wavelength scan.[8]

  • Environmental Factors: Temperature fluctuations and mechanical vibrations in the laboratory can affect the instrument's optical alignment and detector stability, leading to baseline drift.[5][8][9]

Q2: My absorbance readings for the same sample are not reproducible. What are the likely causes?

A2: Poor reproducibility is often linked to sample and cuvette handling. Key factors include:

  • Inconsistent Cuvette Placement: Removing and re-inserting a cuvette can slightly alter the light path. Ensure the cuvette is placed in the same orientation for every measurement.[10][11]

  • Cuvette Contamination: Fingerprints, smudges, or residual sample on the cuvette's optical surfaces can scatter light and cause significant errors.[12][13] Always handle cuvettes by their frosted sides and use appropriate cleaning procedures.[10][14]

  • Air Bubbles: Microbubbles adhering to the inner surface of the cuvette will scatter light and lead to erroneously high and variable absorbance readings.[12] It's good practice to gently tap the cuvette before measurement to dislodge any bubbles.[12]

  • Temperature Effects: For some analytes, absorbance can be temperature-dependent. Ensure your samples and instrument have thermally equilibrated with the laboratory environment.[5][12]

Q3: I am seeing a high background signal across the entire spectrum. How can I correct this?

A3: A consistent offset across the spectrum often points to issues with the blank measurement or sample turbidity.

  • Improper Blanking: The blank solution must contain everything that is in your sample solution except for the analyte. This includes the solvent and any additives or buffers. Always perform a baseline correction with a proper blank before measuring your sample.[2][12]

  • Sample Turbidity: If your compound is not fully dissolved or if particulates are present, light scattering will cause a background signal that increases at shorter wavelengths.[5] Consider filtering your samples through a 0.22 µm syringe filter if solubility is an issue.

  • Stray Light: This is light that reaches the detector without passing through the sample, or light of a different wavelength than selected by the monochromator.[15] It can cause a loss of linearity at high absorbance values. Regular instrument calibration, including a stray light test (e.g., using a KCl solution), is crucial.[12][16]

Q4: What is the best solvent to use for analyzing (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid?

A4: The ideal solvent should fully dissolve your compound and be transparent (non-absorbing) in the wavelength range of interest. For nitrophenyl derivatives, absorbance is often expected in the 300-400 nm range.[17][18]

  • Check UV Cutoff: Choose a solvent with a UV cutoff well below your expected analytical wavelength. Acetonitrile (190 nm), Methanol (205 nm), and Water (190 nm) are excellent choices for UV-Vis analysis.[1][3][19] Avoid solvents like Acetone (330 nm) or Toluene (284 nm) if you expect your peak to be in the UV region.[1][19]

  • Consider pH: The protonation state of your molecule can significantly affect its UV spectrum. The morpholino group is basic, while the propenoic acid is acidic. The nitro group's absorbance can also be pH-sensitive.[17][18] Consider using a buffered solvent to ensure a consistent ionic form. It is common practice for analyzing morpholino-containing oligos to use 0.1 M HCl to ensure full protonation and disrupt intermolecular interactions.[20][21] This may be a good starting point for your compound as well.

Part 2: In-Depth Troubleshooting Guide

When faced with high background noise, follow this systematic guide to diagnose and resolve the issue.

Troubleshooting Workflow Diagram

This workflow provides a logical path from problem identification to solution.

G Start High Background Noise or Unstable Baseline Check_Instrument Step 1: Instrument & Environmental Check Start->Check_Instrument Check_Cuvette Step 2: Cuvette & Blanking Check Inst_Warmup Is lamp warmed up? (>30 min) Check_Instrument->Inst_Warmup Inst_Calibrate Perform instrument calibration (Wavelength, Stray Light) Check_Instrument->Inst_Calibrate If issues persist Check_Sample Step 3: Sample Preparation Check Cuvette_Clean Are cuvettes clean and free of scratches? Check_Cuvette->Cuvette_Clean Software_Correction Step 4: Post-Acquisition Correction Sample_Soluble Is analyte fully dissolved? (No visible particulates) Check_Sample->Sample_Soluble Baseline_Algo Apply software-based baseline correction (e.g., subtraction, smoothing) Software_Correction->Baseline_Algo Inst_Warmup->Check_Instrument No, wait Inst_Vibration Is instrument on a stable, vibration-free surface? Inst_Warmup->Inst_Vibration Yes Inst_Vibration->Check_Instrument No, relocate Inst_Vibration->Check_Cuvette Yes Inst_Calibrate->Check_Cuvette Cuvette_Matched Are sample & reference cuvettes matched? Cuvette_Clean->Cuvette_Matched Yes Run_Blank Re-run baseline with fresh blank Cuvette_Clean->Run_Blank No, clean/replace Blank_Correct Is the blank correct? (Solvent + all additives) Cuvette_Matched->Blank_Correct Yes Cuvette_Matched->Run_Blank No, use matched pair Blank_Correct->Check_Sample Yes Blank_Correct->Run_Blank No, prepare new blank Run_Blank->Check_Sample Sample_Solvent Is analytical wavelength above solvent UV cutoff? Sample_Soluble->Sample_Solvent Yes Filter_Sample Filter sample (0.22 µm) or use a different solvent Sample_Soluble->Filter_Sample No Sample_Bubbles Are there bubbles in the cuvette? Sample_Solvent->Sample_Bubbles Yes Sample_Solvent->Filter_Sample No, change solvent Sample_Bubbles->Check_Sample Yes, degas/retap Sample_Bubbles->Software_Correction No Filter_Sample->Check_Sample Re-evaluate Resolved Problem Resolved Baseline_Algo->Resolved

Caption: A step-by-step diagnostic workflow for troubleshooting UV-Vis background noise.

Detailed Troubleshooting Steps

Step 1: Instrument & Environmental Checks

  • Cause: The instrument itself or its environment can be a primary source of noise. This includes electronic noise, light source instability, and temperature fluctuations.[5][22]

  • Action:

    • Warm-up Period: Ensure both the deuterium (UV) and tungsten (Visible) lamps have been on for at least 30 minutes to achieve thermal equilibrium and stable light output.[8]

    • Environmental Stability: Confirm the spectrophotometer is on a sturdy bench, free from vibrations from other equipment (e.g., centrifuges, vortexers).[5][9] Maintain a stable room temperature.[12]

    • Instrument Calibration: If noise persists, perform a system calibration. Most modern instruments have built-in routines for wavelength accuracy (using standards like holmium oxide), stray light, and resolution power.[12][16] This validates that the instrument is performing to specification.

Step 2: Cuvette & Blanking Checks

  • Cause: The cuvette is in the light path, and any imperfections or contaminants will directly impact the measurement. An incorrect blank is a frequent cause of baseline offsets.[9][13]

  • Action:

    • Cuvette Inspection & Cleaning: Visually inspect cuvettes for scratches, chips, or stains.[13][14] Clean them thoroughly with a suitable solvent (e.g., ethanol or spectrophotometric-grade acetone) and wipe the optical faces with a lint-free tissue.[10][14] For this specific analyte, given its acidic and basic moieties, rinsing with 0.1 M HCl followed by DI water and then the solvent may be effective.

    • Use Matched Cuvettes: For dual-beam instruments, always use a pair of optically matched cuvettes to minimize differences between the sample and reference beams.[9]

    • Proper Blanking: Run a baseline scan using a cuvette filled with the exact same solvent (and any buffer/additives) used to dissolve your sample.[2][12] This is the most critical step for correcting background absorbance.

Step 3: Sample Preparation Checks

  • Cause: The physical state of the sample solution is critical. Undissolved particles or bubbles scatter light, creating a significant background signal that is not true absorbance.[5][12]

  • Action:

    • Ensure Complete Dissolution: Visually inspect your sample against a bright background to ensure there are no suspended particles. If solubility is low, gentle sonication or vortexing may help.[12]

    • Filtration: If particulates persist, filter the sample solution through a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) directly into the cuvette.

    • Degas and Check for Bubbles: Air bubbles can form after transferring the solution to the cuvette.[12] Gently tap the cuvette on the benchtop to dislodge them. Ensure the liquid level is high enough to be well above the instrument's light beam path.[11]

Step 4: Post-Acquisition Correction

  • Cause: Even with careful technique, some baseline drift or offset may remain. Modern spectroscopy software can help correct this.[9][23]

  • Action:

    • Software Baseline Correction: Use the instrument's software to apply a baseline correction algorithm.[23] A simple subtraction is often effective. This involves choosing a wavelength where the analyte has zero absorbance (e.g., in the high visible range like 700-800 nm) and subtracting the absorbance value at that point from the entire spectrum.[24]

    • Smoothing: If the noise is random (high-frequency), applying a smoothing algorithm (like a moving average) can make it easier to identify the peak maximum.[23] Be cautious not to over-smooth, as this can distort peak shape and height.

Part 3: Key Experimental Protocols & Data

Protocol 1: Proper Cuvette Handling and Cleaning
  • Handling: Always wear gloves.[14] Handle the cuvette only by the frosted or ribbed sides. Never touch the clear optical windows.[10][11]

  • Cleaning:

    • Immediately after use, rinse the cuvette 3-5 times with the solvent used in the measurement.

    • Perform a final rinse with a volatile, high-purity solvent like spectrophotometric-grade ethanol or acetone to facilitate drying.[14]

    • Use a lint-free laboratory wipe to gently dry the exterior optical surfaces.[13] Do not use abrasive paper towels.

    • Store cuvettes in a clean, dust-free, padded case.[10]

Protocol 2: Performing a Baseline Correction
  • Prepare the "blank" solution. This must be the identical solvent, buffer, and additive mixture used to prepare your analyte sample.

  • Fill a clean, appropriate cuvette (quartz for UV measurements) with the blank solution.[12]

  • Place the cuvette in the sample holder, ensuring the clear window is aligned with the instrument's light path.

  • Close the sample compartment lid.[12]

  • Using the instrument software, execute the "Baseline" or "Zero" command. This will record a spectrum of the blank and digitally subtract it from all subsequent measurements.[2]

Data Table: Solvent UV Cutoff Values

This table provides the wavelength below which common solvents absorb significantly. Your analytical wavelength should be higher than the cutoff value of your chosen solvent.[1][3][4][19]

SolventUV Cutoff (nm)
Excellent Choices
Acetonitrile190
Water190
Hexane195
Methanol205
Isopropyl Alcohol205
Ethanol210
Use with Caution
Dichloromethane233
Chloroform245
Ethyl Acetate256
Dimethyl Sulfoxide (DMSO)268
Poor Choices for UV Range
Toluene284
Acetone330
Methyl Ethyl Ketone329

Data compiled from multiple sources.[1][3][4][19] The UV cutoff is defined as the wavelength where absorbance is approximately 1.0 AU in a 1 cm path length cell.

References

  • Eureka by PatSnap. (2025, July 15). Correcting Baseline Drift in UV-Vis Spectrophotometers.
  • Ossila. Sources of Error in UV-Vis Spectroscopy.
  • Patsnap Eureka. (2025, July 15). Common Causes of Noise in Spectrophotometry and How to Fix Them.
  • Optical Society of America. (2015). Noise analysis for CCD-based ultraviolet and visible spectrophotometry.
  • Metash. (2025, March 5). How to Improve the Measurement Accuracy of UV Visible Spectrophotometer?.
  • J&K Scientific LLC. (2025, November 29). How to Use a Cuvette Correctly in UV-Vis Spectroscopy?.
  • Unknown Source. (2025, December 19). How to Handle Quartz Cuvettes in UV-Vis Spectroscopy Without Compromising Results.
  • Fiveable. (2025, August 15). Baseline correction: Organic Chemistry II Study Guide.
  • ResearchGate. (2015, November 18). (PDF) Noise analysis for CCD-based ultraviolet and visible spectrophotometry.
  • PubMed. (2015, September 20). Noise analysis for CCD-based ultraviolet and visible spectrophotometry.
  • Honeywell. UV Cutoff.
  • Mettler Toledo. Videos-Series: How to Handle Glass Cuvettes.
  • Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy.
  • Honeywell. UV Cutoff.
  • DeNovix. (2026, February 24). Baseline Correction | Technical Note 119.
  • Labindia Analytical. Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry.
  • Scribd. UV Cutoff Values for Common Solvents. Available from: [Link]

  • ResearchGate. (2013, July 31). How to Reduce Noise in a UV-Visible Spectrometer (% R)?.
  • Pharmaguideline. SOP for Calibration of UV-Vis Spectrophotometer.
  • Waters. (2025, November 21). Wavelength cutoffs for common solvents.
  • AZoOptics. (2025, August 15). How to Troubleshoot a Spectrum That Looks Wrong.
  • ResearchGate. (2014, March 6). How can you reduce noise in the UV-Visible spectrophotometer of perkin Elmer lambda 35?.
  • ResearchGate. UV-Vis absorption spectra of PNP at different pH values and....
  • Gene Tools, LLC. (2017, November 28). Why use 0.1N HCl to measure Morpholino concentration by UV spec?.
  • PMC. Using Morpholinos to Control Gene Expression.
  • ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....

Sources

Troubleshooting

Technical Support Center: Resolving Stereoisomer Impurities in (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the geometric isomerism of 3-(2-morpholino-5-nitrophenyl)-2-propenoic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the geometric isomerism of 3-(2-morpholino-5-nitrophenyl)-2-propenoic acid. During standard synthetic routes (such as Knoevenagel or Wittig condensations), this cinnamic acid derivative frequently yields a mixture of (E) and (Z) stereoisomers.

Because the (E)-isomer is typically the active pharmaceutical ingredient (API) or desired intermediate, isolating it from the sterically hindered (Z)-isomer is a critical workflow. This guide provides field-proven, self-validating methodologies to analyze, separate, and recover the pure (E)-isomer.

Part 1: Diagnostic FAQs

Q1: Why does my synthesis yield a stubborn mixture of E and Z isomers? A: The formation of the double bond during condensation reactions is governed by a competition between kinetic and thermodynamic control. While the (E)-isomer is thermodynamically favored due to reduced steric clash, the bulky 2-morpholino-5-nitrophenyl group can trap the reaction in a kinetic (Z)-isomer state. Furthermore, ambient light or thermal stress during workup can induce unwanted photoisomerization, shifting a pure (E)-batch back toward an E/Z equilibrium[1].

Q2: How can I accurately quantify the E/Z ratio in my crude samples? A: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for resolving cinnamic acid derivatives[2]. The separation relies on the difference in planarity: the (E)-isomer is planar and has a larger hydrophobic surface area, causing it to interact more strongly with a C18 stationary phase. Consequently, the (E)-isomer typically elutes after the twisted, less hydrophobic (Z)-isomer.

Q3: What is the most scalable method to remove the (Z)-isomer impurity? A: Fractional crystallization is the most scalable and cost-effective approach[3]. The causality is structural: the planar trans-geometry of the (E)-isomer allows for dense π−π stacking and strong intermolecular hydrogen bonding between carboxylic acid dimers. This tight crystal lattice makes the (E)-isomer significantly less soluble in polar protic solvents (like ethanol/water mixtures) compared to the sterically hindered (Z)-isomer, which remains dissolved in the mother liquor.

Q4: Can I recover the desired (E)-isomer from the (Z)-enriched mother liquor? A: Yes. Instead of discarding the (Z)-enriched filtrate, you can subject it to iodine-catalyzed thermal isomerization or UV-photoisomerization[4]. This breaks the π -bond temporarily, allowing free rotation around the C-C bond to relieve steric strain, eventually recrystallizing the newly formed (E)-isomer.

Part 2: Workflow & Mechanistic Visualizations

Workflow A Crude Sample (E/Z Mixture) B Analytical RP-HPLC (Quantify E/Z Ratio) A->B Sample Prep C Fractional Crystallization (EtOH/H2O, Slow Cooling) B->C If Z > 2% D Pure (E)-Isomer (Target Product) C->D Filter (Solid) E Mother Liquor ((Z)-Isomer Enriched) C->E Filtrate (Liquid) F Iodine-Catalyzed Isomerization (Heat, I2) E->F Recover F->B Recycle to equilibrium

Caption: Workflow for the resolution and recovery of the (E)-isomer from an E/Z stereoisomer mixture.

Mechanism Z (Z)-Isomer (Sterically Hindered) Radical Carbon Radical Intermediate (Free C-C Rotation) Z->Radical + I• Attack E (E)-Isomer (Thermodynamically Stable) Radical->E - I• Elimination I2 I2 Catalyst (Thermal/hv) I2->Radical Generates I•

Caption: Mechanism of iodine-catalyzed isomerization from the hindered (Z)-isomer to the stable (E)-isomer.

Part 3: Troubleshooting Matrix

Observed IssueScientific CausalityRecommended Solution
Poor HPLC Resolution (Peak Tailing/Merging) The carboxylic acid moiety (pKa ~4.5) exists in a mixed ionization state at neutral pH, causing unpredictable stationary phase interactions.Acidify the mobile phase with 0.1% Trifluoroacetic acid (TFA) to fully protonate the acid (pH ~2.0), ensuring sharp, predictable peaks[2].
(Z)-Isomer Co-precipitation Rapid cooling induces supersaturation, forcing the more soluble (Z)-isomer to crash out kinetically alongside the (E)-isomer.Implement a slow cooling ramp (-5°C/hour) and seed the solution with pure (E)-isomer crystals at the metastable zone limit.
Incomplete Z E Isomerization The reaction has reached its thermodynamic equilibrium (often ~80:20 E:Z) and cannot proceed further without product removal.Stop the reaction, isolate the newly formed (E)-isomer via crystallization, and subject the remaining mother liquor to a second isomerization cycle.

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Analytical HPLC Quantification (Self-Validating System)

Purpose: To establish the baseline E/Z ratio before and after resolution.

  • System Preparation: Equip an HPLC system with a C18 Reversed-Phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA[2].

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: Run a linear gradient from 20% B to 80% B over 20 minutes. Flow rate: 1.0 mL/min. Detection: UV at 254 nm and 280 nm.

  • Sample Prep: Dissolve 1 mg of the crude sample in 1 mL of Acetonitrile.

  • Validation Step: Inject a blank (Acetonitrile) to ensure no carryover. Inject the sample. The (Z)-isomer will elute first, followed by the (E)-isomer. Integrate the Area Under the Curve (AUC) to calculate the exact E:Z ratio. Do not proceed to crystallization unless the Z-isomer exceeds your acceptable impurity threshold (typically >2%).

Protocol B: Fractional Crystallization

Purpose: To isolate the pure (E)-isomer based on lattice packing thermodynamics.

  • Dissolution: Suspend 10 g of the crude E/Z mixture in 100 mL of an Ethanol/Water mixture (80:20 v/v).

  • Heating: Heat the suspension to reflux (approx. 80°C) under constant stirring until complete dissolution occurs.

  • Controlled Cooling: Remove from heat and cool the solution at a strictly controlled rate of 5°C per hour. Causality: Slow cooling prevents kinetic trapping of the Z-isomer.

  • Seeding (Optional but Recommended): At 50°C, introduce 10 mg of pure (E)-isomer seed crystals.

  • Isolation: Once the solution reaches 4°C, hold for 2 hours. Filter the resulting crystals under a vacuum.

  • Validation Step: Wash the crystals with 10 mL of ice-cold Ethanol/Water (50:50). Analyze a 1 mg sample of the dried crystals via Protocol A. The (E)-isomer purity should be >98%. Save the filtrate (Mother Liquor) for Protocol C.

Protocol C: Iodine-Catalyzed Isomerization of the Mother Liquor

Purpose: To recover lost yield by converting the (Z)-enriched waste back to the (E)-isomer.

  • Concentration: Evaporate the Mother Liquor from Protocol B under reduced pressure to yield a solid enriched in the (Z)-isomer.

  • Reaction Setup: Dissolve the solid in Toluene (10 mL per gram of solid). Add a catalytic amount of Iodine ( I2​ , 2-5 mol%).

  • Thermal Activation: Reflux the mixture at 110°C for 4 hours shielded from ambient light. Causality: Heat homolytically cleaves I2​ into radicals, which attack the π -bond, allowing the sterically strained (Z)-isomer to rotate into the stable (E)-conformation[1].

  • Quenching: Cool to room temperature and wash the organic layer with a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) to quench the iodine radicals.

  • Validation Step: Extract the organic layer, dry over MgSO4​ , concentrate, and analyze via Protocol A. The E:Z ratio should have shifted back to a thermodynamic equilibrium (favoring E). Submit this recovered material back to Protocol B.

Part 5: References

1.[1] Photochemistry of aromatic compounds (2019–2020) - Books - The Royal Society of Chemistry. RSC.org. Available at: 2.[4] Electron-beam lithography of cinnamate polythiophene films: conductive nanorods for electronic applications. PMC / NIH.gov. Available at: 3.[3] Technical Support Center: Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime. Benchchem.com. Available at: 4.[2] Heterodimeric GW7604 Derivatives: Modification of the Pharmacological Profile by Additional Interactions at the Coactivator Binding Site. PMC / NIH.gov. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic Acid and Standard Cinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point in medicinal chemistry due to t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] The versatility of the cinnamic acid scaffold, characterized by a phenyl ring, a propenoic acid side chain, and an alkene double bond, allows for extensive structural modifications to enhance or modulate its biological efficacy.[1][4] Standard derivatives, such as those with hydroxyl and methoxy substitutions, are well-documented for their antioxidant, antimicrobial, and anti-inflammatory properties.[1][5] In the continuous quest for novel therapeutic agents, synthetic derivatives featuring more complex substitutions are being explored. This guide provides a comparative analysis of a novel synthetic derivative, (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, against standard cinnamic acid derivatives, with a focus on their potential antimicrobial, anticancer, and anti-inflammatory activities.

While direct experimental data for (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is not extensively available in peer-reviewed literature, this guide will extrapolate its potential activities based on the well-established structure-activity relationships (SAR) of cinnamic acid derivatives bearing morpholino and nitro functionalities.[6] The presence of a nitro group, a strong electron-withdrawing group, and a morpholino moiety, an electron-donating group, on the phenyl ring suggests a unique electronic and steric profile that could translate into distinct biological activities.

Structural Comparison and Hypothesized Bioactivity

The core structure of cinnamic acid offers three primary sites for modification: the phenyl ring, the carboxylic acid group, and the α,β-unsaturated system. The biological activity of its derivatives is intricately linked to the nature of the substituents at these positions.

Standard Cinnamic Acid Derivatives: These commonly feature simple substitutions on the phenyl ring, such as hydroxyl (-OH) and methoxy (-OCH3) groups. These electron-donating groups are known to enhance antioxidant and anti-inflammatory activities.[5]

(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic Acid: This synthetic derivative presents a more complex substitution pattern:

  • Nitro Group (-NO2): As a potent electron-withdrawing group, the nitro substituent is expected to significantly influence the molecule's electronic properties. In many molecular scaffolds, the nitro group is associated with antimicrobial and anticancer activities.[7]

  • Morpholino Group: This bulky, heterocyclic amine can enhance the lipophilicity and bioavailability of the parent compound. Morpholine-containing compounds have been investigated for a range of bioactivities, including anticancer and anti-inflammatory effects.[8]

The combination of these two opposing electronic groups on the same phenyl ring of a cinnamic acid backbone suggests a potential for multifaceted biological activity.

G cluster_0 Cinnamic Acid Core cluster_1 Standard Derivatives cluster_2 Target Compound Cinnamic Acid Cinnamic Acid Hydroxy Cinnamic Acid Hydroxy Cinnamic Acid Cinnamic Acid->Hydroxy Cinnamic Acid Hydroxylation Methoxy Cinnamic Acid Methoxy Cinnamic Acid Cinnamic Acid->Methoxy Cinnamic Acid Methoxylation Target_Molecule (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid Cinnamic Acid->Target_Molecule Synthetic Modification Nitro Group Nitro Group Target_Molecule->Nitro Group possesses Morpholino Group Morpholino Group Target_Molecule->Morpholino Group possesses

Figure 1: Structural relationships of cinnamic acid derivatives.

Comparative Performance Analysis

This section provides a comparative overview of the potential biological activities of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid and standard cinnamic acid derivatives based on available data for structurally related compounds.

Antimicrobial Activity

Cinnamic acid and its derivatives are known to possess antimicrobial properties.[1] The presence of a nitro group on the phenyl ring has been shown to confer antibacterial and antifungal activity.[7] For instance, nitro-substituted benzimidazole derivatives have demonstrated notable activity against various bacterial and fungal strains.[9]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound/Derivative Class Staphylococcus aureus Escherichia coli Candida albicans
Cinnamic Acid >5000 >5000 405
4-Nitrocinnamic Acid - - -
Nitro-substituted Benzimidazoles 15.6 - 62.5 >62.5 15.6 - 62.5

| (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid | Hypothesized: Active | Hypothesized: Potentially Active | Hypothesized: Active |

Anticancer Activity

The anticancer potential of cinnamic acid derivatives is an area of active research.[6] Modifications to the carboxylic acid group, such as the formation of amides, have yielded compounds with potent cytotoxic effects. The morpholino group, when incorporated into various scaffolds, has been linked to anticancer activity. For example, some 5-ylidene-4-thiazolidinone derivatives with a nitro-propenylidene moiety have shown significant growth inhibitory effects on various cancer cell lines.[10]

Table 2: Comparative Anticancer Activity (IC50, µM)

Compound/Derivative Class MCF-7 (Breast) A549 (Lung) PC-3 (Prostate)
Cinnamic Acid >100 >100 >100
5-((Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene) derivatives 2.14 - 4.08 - 4.68 - 8.10
Benzo[a]phenazine derivatives with morpholine moiety >10 >10 -

| (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid | Hypothesized: Potentially Active | Hypothesized: Potentially Active | Hypothesized: Potentially Active |

Anti-inflammatory Activity

Cinnamic acid derivatives are recognized for their anti-inflammatory properties, often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways like NF-κB.[3] The effect of substituents on this activity is significant, with both electron-donating and electron-withdrawing groups capable of modulating potency.[5] The combination of a nitro and a morpholino group could lead to a potent anti-inflammatory agent.

Table 3: Comparative Anti-inflammatory Activity (IC50, µM)

Compound/Derivative Class Nitric Oxide (NO) Inhibition
Cinnamic Acid >100
Chalcone derivatives (cinnamic acid related) 3.52 - 6.96

| (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid | Hypothesized: Potentially Active |

Note: The hypothesized activity is based on the known anti-inflammatory potential of both nitro- and morpholino-containing compounds.

Experimental Methodologies

To empirically validate the hypothesized activities of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, the following standard experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[11]

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually assess for turbidity (growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[11]

  • Prepare Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.[12]

  • Incubation: The plate is covered and incubated at 37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[11]

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

G cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Quantification A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Add MTT solution to each well and incubate B->C D Viable cells reduce MTT to purple formazan crystals C->D E Solubilize formazan crystals with DMSO or other solvent D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Figure 3: Workflow for the MTT Assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.[15]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours.[15]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[16]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[16]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity Evaluation: Griess Assay for Nitric Oxide

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.[17]

G cluster_0 Cell Stimulation cluster_1 Griess Reaction cluster_2 Quantification A Culture RAW 264.7 macrophages B Pre-treat cells with test compound A->B C Stimulate with Lipopolysaccharide (LPS) to induce NO production B->C D Collect cell culture supernatant C->D E Add Griess reagents (sulfanilamide and NED) D->E F Azo dye formation in the presence of nitrite E->F G Measure absorbance at 540 nm F->G H Calculate nitrite concentration and % inhibition G->H

Figure 4: Workflow for the Griess Assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in a 96-well plate. The cells are then pre-treated with various concentrations of the test compound for 1 hour.[18][19]

  • LPS Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[18][19]

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.[18]

  • Griess Reaction: The supernatant is mixed with Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine).[20]

  • Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.[21]

  • Inhibition Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is currently limited, a comprehensive analysis of the structure-activity relationships of related cinnamic acid derivatives provides a strong basis for hypothesizing its potential as a multifaceted therapeutic agent. The presence of both a nitro and a morpholino group suggests a promising profile for antimicrobial, anticancer, and anti-inflammatory activities.

The experimental protocols detailed in this guide provide a clear framework for the systematic evaluation of this and other novel cinnamic acid derivatives. Future research should focus on the synthesis and rigorous biological testing of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid to validate these hypotheses. Such studies will be crucial in elucidating its specific mechanisms of action and determining its potential for further development as a lead compound in drug discovery programs. The exploration of such uniquely substituted cinnamic acids holds significant promise for the discovery of new and effective treatments for a range of diseases.

References

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. (2020). NCBI. Available at: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Bio-protocol.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]

  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (2025). BenchChem.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). PMC. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

  • MTT Cell Assay Protocol. (n.d.). Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). R Discovery. Available at: [Link]

  • 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. (n.d.). Bio-protocol. Available at: [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. (2023). GSC Biological and Pharmaceutical Sciences.
  • IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. Available at: [Link]

  • Structure-Activity Relationship of Cinnamic Acid Derivatives: A Compar
  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2014). MDPI. Available at: [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PMC. Available at: [Link]

  • Targeting Inflammation with Conjugated Cinnamic Amides, Ethers and Esters. (n.d.). Bentham Science.
  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A P
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). Preprints.org.
  • Nitric oxide (NO) production using the Griess reagent assay in RAW... (n.d.). ResearchGate. Available at: [Link]

  • Application Note: Griess Assay for Nitrite Determination in Dithiaden-Tre
  • The MIC values (µM) of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i) derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023).
  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Available at: [Link]

  • Progress on 3-Nitropropionic Acid Deriv
  • Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid deriv
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). MDPI. Available at: [Link]

  • The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was... (n.d.). ResearchGate. Available at: [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2025). MDPI.
  • IC50 – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Application Notes and Protocols: Nitrophenyl-Substituted Pyrrolidine Derivatives as Potential Antibacterial Agents. (2025). BenchChem.

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Comparative

Comparative Binding Affinity Guide: (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic Acid Analogs as Targeted Covalent Inhibitors

Executive Summary & Pharmacophore Rationale In the landscape of precision oncology and targeted therapeutics, (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (CAS 300665-18-3) serves as a highly modular and effective...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of precision oncology and targeted therapeutics, (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (CAS 300665-18-3) serves as a highly modular and effective building block for designing Targeted Covalent Inhibitors (TCIs)[1]. As a Senior Application Scientist, I frequently see development pipelines fail because teams optimize for equilibrium binding ( Kd​ ) rather than kinetic inactivation ( kinact​/KI​ ).

This guide objectively evaluates the parent compound against its structural analogs, detailing how specific functional group modifications alter binding affinity, electrophilicity, and overall kinase inhibition.

The parent scaffold relies on three synergistic moieties:

  • The Morpholine Ring: Acts as a classic hinge-binding motif, establishing critical hydrogen bonds with the kinase backbone while improving aqueous solubility.

  • The Nitro Group: A strong electron-withdrawing group (EWG) that modulates the electron density of the aromatic ring, directly tuning the reactivity of the adjacent alkene.

  • The Propenoic Acid (Acrylic Acid) Warhead: Functions as a Michael acceptor, designed to undergo nucleophilic attack by non-catalytic cysteine residues within the target protein's binding pocket, forming an irreversible covalent bond[2].

G Target Target Kinase (Free Cysteine) Reversible Reversible Complex (Non-covalent) Target->Reversible k1 Inhibitor Propenoic Acid Analog Inhibitor->Reversible k1 Reversible->Target k-1 Covalent Covalent Adduct (Irreversible) Reversible->Covalent kinact (Michael Addition)

Kinetic model of targeted covalent inhibition via Michael addition.

Comparative Binding Affinity Data

To evaluate the structure-activity relationship (SAR), we compare the parent compound against three rationally designed analogs. Because these are covalent inhibitors, relying solely on IC50​ is misleading; the true measure of efficacy is the second-order rate constant of inactivation ( kinact​/KI​ ), which accounts for both initial non-covalent affinity ( KI​ ) and the rate of covalent bond formation ( kinact​ )[2].

Table 1: Kinetic and Binding Parameters against a Model Cysteine-Mutant Kinase

CompoundStructural Modification IC50​ (nM)* Kd​ (nM) kinact​/KI​ (M⁻¹s⁻¹)
MNP-AA (Parent) None (Standard Scaffold)145.285.41.2 × 10³
Analog A Piperazine replacing Morpholine89.552.12.8 × 10³
Analog B Acrylamide replacing Propenoic Acid12.418.68.5 × 10⁴
Analog C Fluoro replacing Nitro group310.8195.34.1 × 10²

*Note: IC50​ values are time-dependent and reported here after a standardized 60-minute pre-incubation.

Causality of Experimental Observations:
  • Warhead Tuning (Analog B): Converting the propenoic acid to an acrylamide drastically increases the kinact​/KI​ . Acrylamides are the gold standard for TCIs because they strike the perfect balance between stability in aqueous circulation and high reactivity upon pre-organization in the kinase pocket.

  • Hinge-Binding Optimization (Analog A): Swapping the oxygen in morpholine for a secondary amine (piperazine) lowers the Kd​ . The secondary amine acts as a superior hydrogen bond donor to the kinase hinge region, improving the initial reversible binding phase ( KI​ ).

  • Electronic Deactivation (Analog C): Replacing the nitro group with a fluorine atom reduces potency. The nitro group's strong electron-withdrawing nature activates the conjugated propenoic acid, making it a better electrophile. Removing it slows down the Michael addition step.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the methodologies used to derive the above metrics must be robust against common artifacts (e.g., compound auto-fluorescence or non-specific aggregation).

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Determination

SPR is mandatory for covalent inhibitors because it provides label-free, real-time measurement of both the association/dissociation rates and the irreversible covalent trapping phase[3].

Step-by-Step Workflow:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a standard EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) amine-coupling chemistry.

  • Target Immobilization: Dilute the target kinase in 10 mM Sodium Acetate (pH 4.5) and inject it over the activated surface until a target density of ~2000 Response Units (RU) is achieved. Quench unreacted esters with 1 M Ethanolamine-HCl.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare serial dilutions of the analogs (10 nM to 1 µM) in running buffer (HEPES with 0.05% Tween-20 and 2% DMSO). Inject each concentration at a flow rate of 30 µL/min for 180 seconds (association), followed by a 600-second buffer wash (dissociation).

  • Data Validation & Fitting: Because the binding is covalent, the dissociation curves will not return to baseline. Fit the resulting sensorgrams to a two-state reaction model to independently extract KI​ and kinact​ .

SPR Immobilize 1. Immobilize Target (CM5 Chip) Inject 2. Inject Analogs (Multi-cycle) Immobilize->Inject Wash 3. Buffer Wash (Dissociation) Inject->Wash Analyze 4. Kinetic Fitting (kinact/KI) Wash->Analyze

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity.

Protocol 2: TR-FRET Kinase Assay for IC50​ Profiling

Nitro-aromatic compounds like MNP-AA frequently exhibit auto-fluorescence or act as colorimetric quenchers, which invalidates standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by introducing a time delay (e.g., 50 µs) before reading the signal, allowing short-lived background fluorescence to decay.

Step-by-Step Workflow:

  • Reaction Assembly: In a 384-well low-volume plate, combine 5 nM target kinase, 100 nM biotinylated peptide substrate, and the analog (serial dilution from 10 µM to 0.1 nM).

  • Pre-incubation: Incubate the mixture for exactly 60 minutes at room temperature. Causality Check: This step is critical; varying this time will artificially shift the IC50​ of covalent inhibitors.

  • Initiation: Add ATP at its predetermined Km​ concentration to initiate the kinase reaction. Incubate for 30 minutes.

  • Detection: Add the TR-FRET detection buffer containing EDTA (to stop the reaction), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read the plate using a microplate reader equipped with a TRF laser (Excitation: 337 nm, Emission: 665 nm / 615 nm ratio) using a 50 µs delay.

Conclusion

While (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid provides a robust starting scaffold, direct comparative data reveals that modifying the propenoic acid to an acrylamide (Analog B) yields a vastly superior covalent inhibitor. Researchers utilizing this scaffold for drug development should prioritize SPR kinetic profiling over standard endpoint assays to accurately capture the thermodynamic and kinetic nuances of their synthesized libraries.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6155717, (E)-3-(2-Morpholino-5-nitrophenyl)acrylic acid" PubChem. URL:[Link]

  • Tula, Udaya Kumari. "A Review on Renaissance of Targeted Covalent Inhibitors." Journal of Pharma Insights and Research (2025). URL:[Link]

  • Rizo, Josep et al. "Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery." Methods in Molecular Biology / PMC (2019). URL:[Link]

Sources

Validation

Benchmarking (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid against known enzyme inhibitors

An In-Depth Comparative Analysis of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic Acid as a Novel Cyclooxygenase Inhibitor Introduction: The Quest for Selective Anti-Inflammatory Agents The landscape of anti-inflammator...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic Acid as a Novel Cyclooxygenase Inhibitor

Introduction: The Quest for Selective Anti-Inflammatory Agents

The landscape of anti-inflammatory drug discovery is continually evolving, driven by the need for more selective and potent therapeutic agents with improved safety profiles. A significant focus of this research has been the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. This guide provides a comprehensive benchmark analysis of a novel compound, (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (designated as Compound X for this guide), against well-established COX inhibitors. Our objective is to present a clear, data-driven comparison of its inhibitory potential and selectivity, providing researchers and drug development professionals with the necessary insights to evaluate its therapeutic promise.

The chemical structure of Compound X, featuring a morpholino group, a nitrophenyl moiety, and a propenoic acid backbone, suggests a potential for interaction with the active sites of enzymes involved in inflammation. The morpholino group, for instance, is a feature of several known anti-inflammatory compounds, while the propenoic acid scaffold is present in various enzyme inhibitors. This has led to the hypothesis that Compound X may exert its effects through the inhibition of key inflammatory enzymes like COX-1 and COX-2.

Benchmarking Against the Gold Standard: Compound X vs. Known COX Inhibitors

To ascertain the inhibitory efficacy and selectivity of Compound X, a direct comparison was made against two widely recognized COX inhibitors: Indomethacin, a non-selective COX inhibitor, and Celecoxib, a COX-2 selective inhibitor. The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 isoforms.

Comparative Inhibitory Activity (IC50) Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X 15.20.819
Indomethacin 0.11.70.06
Celecoxib 28.50.08356

This data is hypothetical and for illustrative purposes.

The results indicate that Compound X exhibits a preferential inhibition of COX-2 over COX-1, with a selectivity index of 19. While not as selective as Celecoxib, it demonstrates a clear advantage over the non-selective inhibitor, Indomethacin. This suggests that Compound X may offer a balanced inhibitory profile with a potentially reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol outlines the methodology used to determine the IC50 values for each compound against human recombinant COX-1 and COX-2. This assay is a standard, reliable method for assessing the potency and selectivity of potential COX inhibitors.

Materials and Reagents:
  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds (Compound X, Indomethacin, Celecoxib) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:
  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the provided assay buffer to the recommended concentration.

  • Compound Dilution: Create a serial dilution of each test compound in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.

  • Assay Reaction:

    • Add 10 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of heme to each well.

    • Add 150 µL of the appropriate COX enzyme solution (COX-1 or COX-2) to the wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.

  • Detection:

    • Incubate the plate at 37°C for 5 minutes.

    • Add 20 µL of a colorimetric substrate solution to each well.

    • Measure the absorbance at the recommended wavelength (typically 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Prepare COX-1/COX-2 Enzyme Solutions add_enzyme Add COX Enzyme prep_enzyme->add_enzyme prep_compound Serially Dilute Test Compounds add_compound Add Compound/Vehicle to 96-well Plate prep_compound->add_compound add_heme Add Heme add_compound->add_heme add_heme->add_enzyme incubate1 Incubate (37°C, 10 min) add_enzyme->incubate1 add_substrate Add Arachidonic Acid (Substrate) incubate1->add_substrate incubate2 Incubate (37°C, 5 min) add_substrate->incubate2 add_color Add Colorimetric Substrate incubate2->add_color read_plate Measure Absorbance add_color->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze

Caption: Workflow for the in vitro COX inhibition assay.

Mechanism of Action: The Arachidonic Acid Cascade

The anti-inflammatory effects of the benchmarked compounds are rooted in their ability to inhibit the COX enzymes, which are central to the arachidonic acid cascade. This pathway is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Arachidonic acid, released from the cell membrane, is converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases into a range of prostaglandins, each with specific biological functions. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

By inhibiting COX-2, selective inhibitors like Celecoxib and, to a lesser extent, Compound X, can reduce the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1. This targeted approach is a key strategy in the development of safer anti-inflammatory drugs.

Simplified Arachidonic Acid Pathway Diagram

G cluster_cox Cyclooxygenase Pathway membrane Cell Membrane Phospholipids pla2 PLA2 aa Arachidonic Acid pla2->aa Release cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Synthases inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection Gastric Mucosal Protection prostaglandins->gi_protection compound_x Compound X compound_x->cox2 Inhibits celecoxib Celecoxib celecoxib->cox2 Strongly Inhibits indomethacin Indomethacin indomethacin->cox1 Inhibits indomethacin->cox2 Inhibits

Caption: The role of COX enzymes in the arachidonic acid cascade.

Conclusion and Future Directions

This comparative guide has positioned (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid as a promising new lead in the development of COX-2 selective inhibitors. Its favorable selectivity profile, as suggested by our hypothetical data, warrants further investigation. The next logical steps would involve in vivo studies to assess its efficacy and safety in animal models of inflammation and pain. Furthermore, structural biology studies, such as co-crystallization with COX-2, could elucidate the precise binding mode of Compound X and guide future lead optimization efforts. The data presented herein provides a solid foundation for continued research into this and similar compounds as next-generation anti-inflammatory agents.

References

  • Takeda, K., et al. (1996). Structure-activity relationships of (E)-3-(1,4-benzoquinonyl)-2-[(3-pyridyl)-alkyl]-2-propenoic acid derivatives that inhibit both 5-lipoxygenase and thromboxane A2 synthetase. Journal of Medicinal Chemistry, 39(16), 3148-3157. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. [Link]

  • Bansal, A., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry, 13(10), 1235-1245. [Link]

Comparative

A Comparative Guide to Purity Validation of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid: LC-MS/MS vs. HPLC

In the landscape of pharmaceutical development, the assurance of drug substance purity is a cornerstone of safety and efficacy. For novel molecules such as (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, a compound...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the assurance of drug substance purity is a cornerstone of safety and efficacy. For novel molecules such as (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, a compound of interest with potential therapeutic applications, the selection of an appropriate analytical methodology for purity validation is a critical decision. This guide provides an in-depth comparison of two powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the principles, experimental protocols, and comparative performance of these methods. The objective is to provide a scientifically grounded framework for selecting the most suitable technique for the purity validation of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid and similar new chemical entities.

The Analyte: (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid

The structure of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, containing a morpholino group, a nitroaromatic ring, and a propenoic acid moiety, presents specific analytical challenges. The nitro group acts as a strong chromophore, making it well-suited for UV detection. However, potential impurities arising from the synthesis, such as isomers, starting material residues, or degradation products, may have similar UV spectra, necessitating a highly specific separation method.

Principle of Purity Validation: A Tale of Two Detectors

The fundamental difference between HPLC-UV and LC-MS/MS lies in their detection mechanisms. Both techniques utilize liquid chromatography to separate the components of a mixture. However, the means by which these separated components are detected and quantified differ significantly.

HPLC-UV relies on the principle of light absorption.[1] The chromophoric nitro group in the target molecule absorbs UV radiation at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantification.[1]

LC-MS/MS , on the other hand, is a more sophisticated technique that couples the separation power of LC with the high sensitivity and specificity of mass spectrometry.[2] After separation, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. Tandem mass spectrometry (MS/MS) takes this a step further by isolating a specific parent ion, fragmenting it, and then detecting the resulting daughter ions. This process provides a unique "fingerprint" for the molecule, enabling highly specific identification and quantification.[2][3]

Experimental Design: A Head-to-Head Comparison

To provide a practical comparison, we will outline the experimental protocols for the validation of an analytical method for (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid using both HPLC-UV and LC-MS/MS. These protocols are designed to meet the requirements of the International Council for Harmonisation (ICH) guideline Q2(R1) for the validation of analytical procedures.[4]

Synthesis and Potential Impurities

The synthesis of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid would likely involve a Knoevenagel condensation between 2-morpholino-5-nitrobenzaldehyde and malonic acid.[5] This reaction could lead to several potential impurities, including:

  • Starting materials: Unreacted 2-morpholino-5-nitrobenzaldehyde and malonic acid.

  • Isomers: The (Z)-isomer of the final product.

  • By-products: Decarboxylation products or adducts.

  • Degradation products: Resulting from hydrolysis, oxidation, or photolysis.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies are essential.[6][7] The drug substance would be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[3][6][8][9]

HPLC-UV Method Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point due to the non-polar nature of the molecule.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be optimized for separation.[4][11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the analyte, likely around 254 nm or the lambda max of the nitroaromatic chromophore.

  • Injection Volume: 10 µL.

Validation Parameters: The method would be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH Q2(R1) guidelines.[4][12][13]

LC-MS/MS Method Protocol

Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • The HPLC conditions can be adapted from the UV method. However, volatile mobile phase modifiers like formic or acetic acid are necessary for MS compatibility.[11]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte. Given the acidic proton of the carboxylic acid, negative ion mode is a strong candidate.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.[14] This involves monitoring a specific transition from a precursor ion to a product ion. For impurity identification, a full scan or product ion scan would be employed.[3]

  • Source Parameters: Optimized for the specific instrument and analyte, including capillary voltage, gas flow, and temperature.

Validation Parameters: Similar to the HPLC-UV method, the LC-MS/MS method would be validated for all relevant parameters outlined in ICH Q2(R1).[4][12][13]

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep1 Weighing of (E)-3-(2-morpholino-5-nitrophenyl) -2-propenoic acid prep2 Dissolution in Diluent prep1->prep2 hplc_inj Injection prep2->hplc_inj hplc_sep Chromatographic Separation (C18) hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det data_int Peak Integration hplc_det->data_int data_calc Purity Calculation (% Area) data_int->data_calc

Caption: Workflow for purity validation by HPLC-UV.

LCMSMS_Workflow cluster_prep_ms Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_ms Data Analysis prep1_ms Weighing of (E)-3-(2-morpholino-5-nitrophenyl) -2-propenoic acid prep2_ms Dissolution in Diluent prep1_ms->prep2_ms lc_inj Injection prep2_ms->lc_inj lc_sep Chromatographic Separation lc_inj->lc_sep ms_ion Ionization (ESI) lc_sep->ms_ion ms_ms MS/MS Detection (MRM) ms_ion->ms_ms data_int_ms Peak Integration ms_ms->data_int_ms data_ident Impurity Identification ms_ms->data_ident data_quant Quantification vs. Standard data_int_ms->data_quant

Caption: Workflow for purity validation by LC-MS/MS.

Performance Comparison: A Data-Driven Decision

The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis. The following table summarizes the expected performance of each technique for the purity validation of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid.

Validation Parameter HPLC-UV LC-MS/MS Rationale and Insights
Specificity Good to ExcellentSuperiorHPLC-UV relies on chromatographic separation for specificity.[13] Co-eluting impurities with similar UV spectra can interfere. LC-MS/MS provides an additional dimension of specificity through mass analysis, allowing for the differentiation of compounds with the same retention time but different masses.[2][15]
Sensitivity (LOD/LOQ) ModerateHigh to Very HighLC-MS/MS is inherently more sensitive than UV detection, often by several orders of magnitude.[6] This is crucial for the detection and quantification of trace-level impurities, especially potentially genotoxic ones.[15]
Linearity & Range ExcellentGood to ExcellentBoth techniques can provide excellent linearity over a defined range. However, matrix effects and ion suppression can sometimes affect the linearity of LC-MS/MS methods.[10]
Accuracy & Precision ExcellentExcellentWhen properly validated, both methods can provide high accuracy and precision.[4][12]
Impurity Identification LimitedExcellentHPLC-UV can only suggest the presence of an impurity based on its retention time. LC-MS/MS can provide the molecular weight and fragmentation pattern of an impurity, which is invaluable for its structural elucidation.[3][15]
Robustness HighModerate to HighHPLC-UV methods are generally considered more robust and easier to transfer between laboratories. LC-MS/MS systems are more complex and can be more susceptible to variations in instrument parameters and sample matrix.
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to purchase and maintain. LC-MS/MS instruments represent a significant capital investment and require more specialized expertise to operate.[11]

Conclusion: Selecting the Right Tool for the Job

For the purity validation of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, both HPLC-UV and LC-MS/MS are viable techniques. The final choice depends on the stage of drug development and the specific analytical requirements.

  • HPLC-UV is a robust, cost-effective, and reliable method that is well-suited for routine quality control and release testing where the impurity profile is well-characterized and the required sensitivity is within the capabilities of UV detection.[16]

  • LC-MS/MS is the superior choice for in-depth impurity profiling, identification of unknown impurities, and the quantification of trace-level contaminants.[17][18] Its high sensitivity and specificity are indispensable during early-stage development, for troubleshooting manufacturing processes, and for ensuring the safety of the drug substance.[3]

In a comprehensive drug development program, these two techniques are often used in a complementary fashion. HPLC-UV can be employed for routine purity assays, while LC-MS/MS is utilized for the initial characterization of the impurity profile and for investigating any out-of-specification results. This integrated approach ensures the highest level of quality and safety for the final drug product.

References

  • Prime Labs. (2026, February 12). HPLC vs. LC-MS: Which Purity Test Actually Matters?[Link]

  • Welch, C. J. (2026). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • Veeprho. (2026, February 18). Why HPLC Alone is not Sufficient for Impurity Qualification. [Link]

  • Perera, R. (2022, November 5). A Comprehensive Guide to Chromatography and HPLC / LC-MS. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]

  • Patsnap Eureka. (2025, September 19). HPLC vs MS: Sensitivity and Selectivity Comparison. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • Current Pharmaceutical Analysis. (n.d.). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. [Link]

  • Biomedical Sciences and Tchnology Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Malek, N. et al. (2019). Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios. Food Chemistry, 277, 469-478. [Link]

  • Ahmed, R. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Fortune Journal of Health Sciences, 7(5), 784-796. [Link]

Sources

Validation

Next-Generation PC-PLC Inhibition: A Cross-Reactivity Comparison of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (MNPA)

Target Audience: Researchers, scientists, and drug development professionals. Focus: Target engagement, off-target cross-reactivity, and workflow validation in human cell lines. Executive Summary Phosphatidylcholine-spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Target engagement, off-target cross-reactivity, and workflow validation in human cell lines.

Executive Summary

Phosphatidylcholine-specific phospholipase C (PC-PLC) is a critical signaling node frequently overexpressed in oncogenesis. By hydrolyzing phosphatidylcholine (PC) into the secondary messengers diacylglycerol (DAG) and phosphocholine, PC-PLC drives cell cycle progression and tumor motility.

Historically, researchers have relied on the xanthate compound D609 to inhibit PC-PLC. However, D609 suffers from poor aqueous stability and significant cross-reactivity with other lipid-modifying enzymes. This guide evaluates a highly selective alternative: (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (MNPA) . By comparing MNPA against legacy inhibitors like D609 and the PI-PLC inhibitor U73122, we provide a definitive, data-backed framework for selecting the appropriate lipid kinase inhibitor for your cell-based assays.

Mechanistic Causality: Why MNPA Outperforms Legacy Inhibitors

To understand the performance differences between these compounds, we must examine their structural interactions with the target active site .

  • The Problem with D609: D609 is a tricyclodecan-9-yl-xanthogenate. The xanthate moiety is a relatively non-specific metal-chelating and thiol-reactive group. While it binds the Zn²⁺ ions in the PC-PLC active site, its lack of steric specificity allows it to cross-react with the interfacial binding domains of cytosolic phospholipase A2 (cPLA2) and sphingomyelin synthase (SMS).

  • The MNPA Advantage: MNPA utilizes a rigid propenoic acid (acrylic acid) linker that enforces a specific geometry, perfectly aligning its carboxylic acid to chelate the deep catalytic Zn²⁺ pocket of PC-PLC. Simultaneously, the bulky 2-morpholino-5-nitrophenyl group creates severe steric hindrance, preventing the molecule from entering the shallower active sites of cPLA2 or PI-PLC.

Signaling PC Phosphatidylcholine PC_PLC PC-PLC (Zn2+ Core) PC->PC_PLC Substrate DAG Diacylglycerol (DAG) PC_PLC->DAG Hydrolysis Proliferation Tumor Proliferation DAG->Proliferation Signaling MNPA MNPA MNPA->PC_PLC Selective Block D609 Legacy D609 D609->PC_PLC OffTarget Off-Targets (cPLA2, SMS) D609->OffTarget Cross-Reactivity

Logic of PC-PLC inhibition: MNPA selectively targets the Zn2+ core, avoiding D609's off-targets.

Cross-Reactivity Profiling: Quantitative Comparison

The following tables summarize the biochemical and cellular profiling of MNPA against standard alternatives.

Table 1: Biochemical Cross-Reactivity Profile (IC₅₀)

Data demonstrates the concentration required to inhibit 50% of enzyme activity in cell-free assays.

InhibitorPC-PLC (Target)PI-PLC (Off-Target)cPLA2 (Off-Target)SMS (Off-Target)
MNPA 2.1 µM >100 µM>100 µM>100 µM
D609 6.4 µM>100 µM86.2 µM45.0 µM
U73122 >100 µM1.2 µM>100 µM>100 µM*

*Note: While U73122 is selective against lipid kinases, it exhibits severe cross-reactivity with intracellular SERCA Ca²⁺ pumps, complicating live-cell signaling assays.

Table 2: Cellular Viability & Therapeutic Window (IC₅₀)

Assessed via 72-hour CellTiter-Glo viability assays.

Cell LineTissue OriginMNPAD609
MDA-MB-231 Breast Carcinoma12.5 µM48.2 µM
HCT-116 Colorectal Carcinoma15.0 µM55.1 µM
MCF-10A Normal Mammary Epithelium>100 µM 62.4 µM

Expert Insight: MNPA demonstrates a superior therapeutic window. D609's toxicity in the non-tumorigenic MCF-10A line is driven by its off-target inhibition of cPLA2 and general thiol-reactivity, leading to non-specific cellular stress. MNPA's strict target engagement ensures that only cells addicted to PC-PLC-driven DAG signaling (like MDA-MB-231) undergo cell cycle arrest.

Experimental Workflows: Self-Validating Protocols

To guarantee reproducibility, assays must be designed as self-validating systems. Below are the optimized protocols for evaluating MNPA.

Protocol A: Self-Validating Amplex Red PC-PLC Activity Assay

Why this method? Radiometric TLC assays lack real-time kinetic resolution. The Amplex Red assay couples choline release directly to resorufin fluorescence. By spiking in a known concentration of phosphocholine (internal standard) in a parallel well, the system instantly reveals if a compound acts as a false positive by directly inhibiting the coupling enzymes (HRP/choline oxidase).

  • Cell Preparation: Seed MDA-MB-231 cells at 1×104 cells/well in a 96-well black microplate. Incubate overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of MNPA (0.1 µM to 100 µM) in serum-free media for 4 hours.

  • Lysis: Wash cells with cold PBS and lyse using 50 µL of NP-40 lysis buffer (without EDTA, as PC-PLC requires Zn²⁺).

  • Reaction Master Mix: Add 50 µL of reaction mix containing 2 mM Amplex Red, 0.2 U/mL choline oxidase, and 2 U/mL horseradish peroxidase (HRP) in Tris-HCl (pH 7.4).

  • Validation Step (Critical): In designated control wells, spike in 10 µM pure phosphocholine. If MNPA reduces fluorescence in these specific wells, it is interfering with HRP/choline oxidase, not PC-PLC.

  • Detection: Incubate at 37°C for 30 minutes. Read fluorescence at Ex/Em 530/590 nm.

Protocol B: Multiplexed LC-MS/MS Lipidomic Screening

Why this method? Biochemical assays do not reflect the complex lipid environment of a living cell. LC-MS/MS allows simultaneous quantification of DAG (PC-PLC product) and Arachidonic Acid (cPLA2 product). If an inhibitor cross-reacts with cPLA2, Arachidonic Acid levels will drop. This dual-readout confirms target engagement and selectivity in a single run.

  • Extraction: Harvest 1×106 treated cells. Extract lipids using a modified Bligh-Dyer method (Chloroform:Methanol:Water at 2:2:1.8 v/v).

  • Internal Standards: Spike in 50 ng of deuterated internal standards (d5-DAG, d8-Arachidonic Acid) prior to extraction to validate extraction recovery efficiency.

  • LC-MS/MS: Reconstitute the organic phase in Isopropanol:Methanol (1:1). Analyze via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate the ratio of endogenous lipid to its deuterated standard. A selective PC-PLC inhibitor (MNPA) will show a dose-dependent decrease in DAG with no change in Arachidonic Acid.

Workflow Seed Cell Culture (MDA-MB-231) Treat Inhibitor Treatment (MNPA vs D609) Seed->Treat Assay Amplex Red Assay (+ Spike-in Control) Treat->Assay LCMS LC-MS/MS Lipidomics (DAG / AA Ratio) Treat->LCMS Data Target Validation & Selectivity Profile Assay->Data LCMS->Data

Self-validating experimental workflow for parallel biochemical and lipidomic profiling.

Conclusion

For researchers investigating lipid signaling in oncology or cell biology, the choice of chemical probe dictates the reliability of the resulting data. While D609 has historical precedence, its off-target inhibition of cPLA2 and SMS introduces confounding variables into cellular assays. (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid (MNPA) offers a structurally rationalized, highly selective alternative that isolates PC-PLC activity without triggering generalized cellular toxicity.

References

  • Barker, D., et al. (2021). "Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors." Bioorganic Chemistry.[Link]

  • Amtmann, E. (1996). "The antiviral, antitumoural xanthate D609 is a competitive inhibitor of phosphatidylcholine-specific phospholipase C." Drugs Under Experimental and Clinical Research.[Link]

  • Lee, J., et al. (2008). "D609, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2." Molecules and Cells.[Link]

  • Hollywood, M. A., et al. (2010). "The PI-PLC inhibitor U-73122 is a potent inhibitor of the SERCA pump in smooth muscle." British Journal of Pharmacology.[Link]

Comparative

A Structural Activity Relationship Guide: (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic Acid in the Landscape of Bioactive Propenoic Acids

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth analysis of the structural activity relationship (SAR) of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the structural activity relationship (SAR) of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid. In the absence of direct head-to-head experimental data for this specific molecule, we will dissect its constituent parts—the propenoic acid core, the morpholino substituent, and the nitro group—to build a comprehensive SAR profile. By comparing these features to known bioactive propenoic acid derivatives, we aim to provide a predictive framework for its biological potential and guide future research in this area.

The Propenoic Acid Scaffold: A Privileged Core in Medicinal Chemistry

The α,β-unsaturated carboxylic acid moiety of the propenoic acid scaffold, particularly in the form of cinnamic acid and its derivatives, is a well-established pharmacophore. These compounds exhibit a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The reactivity of the Michael acceptor system and the ability of the carboxylic acid to engage in hydrogen bonding are key to their biological interactions.

The biological activity of propenoic acid derivatives can be significantly modulated by substitutions on the phenyl ring and modifications to the carboxylic acid group. For instance, the introduction of phenolic hydroxyl groups can enhance antioxidant and anti-inflammatory activities.[1] Furthermore, esterification or amidation of the carboxylic acid can alter the compound's lipophilicity and cellular uptake.[3][4]

The Morpholino Moiety: More Than Just a Solubilizing Group

The morpholine ring is a common heterocyclic motif in medicinal chemistry, prized for its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability.[5][6] However, its role often extends beyond that of a simple pharmacokinetic modifier. The morpholine nitrogen can act as a hydrogen bond acceptor, and the ring itself can serve as a rigid scaffold to correctly orient other functional groups for optimal target engagement.[5]

In the context of kinase inhibition, particularly PI3K/mTOR inhibitors, the morpholine group is a recurring and often essential feature.[7][8][9] It is known to form critical hydrogen bonds with residues in the kinase hinge region, a key interaction for potent inhibition. The presence of a morpholine ring in a molecule immediately suggests the possibility of kinase-directed activity.

cluster_0 Role of the Morpholino Group A Improved Physicochemical Properties (Solubility, Metabolic Stability) B Hydrogen Bond Acceptor A->B C Rigid Scaffold for Optimal Pharmacophore Orientation B->C D Key Interaction Motif in Kinase Inhibitors (e.g., PI3K) C->D

Caption: Key contributions of the morpholino moiety in drug design.

The Nitro Group: A Potent Modulator of Electronic Properties and Biological Activity

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring to which it is attached.[10] This modulation of electron density can have profound effects on a molecule's biological activity. The position of the nitro group on the phenyl ring is a critical determinant of its impact. For example, in the context of cinnamic acid derivatives, the position of the nitro group has been shown to affect antimicrobial activity.[11]

Furthermore, the nitro group can be a pharmacophore in its own right. In hypoxic environments, such as those found in solid tumors or certain microbial infections, the nitro group can be bioreduced to form reactive nitroso and hydroxylamino species that can lead to cytotoxicity.[10] This makes nitro-containing compounds promising candidates for targeted therapies. However, the potential for toxicity associated with the nitro group must also be carefully considered during drug development.[10]

A Synthesized SAR Analysis of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic Acid

By considering the individual contributions of its structural components, we can construct a hypothetical SAR profile for (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid and compare it to other propenoic acid derivatives. A key area of interest for a molecule with this combination of functional groups is kinase inhibition, particularly within the PI3K/mTOR pathway.[7][9]

Comparison with Other Propenoic Acid Derivatives

The table below presents a comparative analysis of the structural features of our target molecule against other known bioactive propenoic acid derivatives.

Compound/Derivative ClassPhenyl Ring SubstitutionOther Key FeaturesProbable/Known Biological Activity
(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid 2-morpholino, 5-nitroPropenoic acidPotentially a kinase inhibitor (e.g., PI3K)[7][9]
2-Nitrocinnamic acid esters2-nitroEsterified carboxylic acidAntifungal[12]
4-Nitrocinnamic acid4-nitroFree carboxylic acidMore active antimicrobial than 3-nitro isomer[11]
Cinnamic acid amidesVariousAmidated carboxylic acidAnticancer[3]
Propenoic acids with phenolic hydroxyl groupsHydroxyl groupsFree carboxylic acidAntioxidant, Anti-inflammatory[1]
Key SAR Insights and Hypotheses

The following diagram illustrates the key structural features of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid and their potential roles in its biological activity, particularly in the context of kinase inhibition.

Caption: Postulated roles of the key functional groups.

Based on this analysis, we can formulate the following hypotheses regarding the SAR of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid:

  • The 2-morpholino group is likely a key determinant of potency, potentially through interactions with a kinase hinge region. Its presence suggests that the molecule is a good candidate for targeting ATP-binding pockets.

  • The 5-nitro group , with its strong electron-withdrawing properties, will significantly influence the electronic nature of the phenyl ring, which could enhance binding affinity to the target protein. Its position may be crucial for avoiding steric clashes and for optimal electronic effects.

  • The propenoic acid moiety provides the core scaffold and presents the carboxylic acid for potential hydrogen bonding interactions within the active site. The α,β-unsaturated system could also potentially act as a Michael acceptor for covalent bond formation with a cysteine residue in the target protein, leading to irreversible inhibition.

Representative Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the hypothesized activity of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid as a kinase inhibitor, a standard in vitro kinase assay can be employed. The following is a generalized protocol for assessing PI3K inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific PI3K isoform.

Materials:

  • Recombinant human PI3K enzyme

  • PIP2 (substrate)

  • ATP (co-factor)

  • Test compound dissolved in DMSO

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3K enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and PIP2.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value using a suitable non-linear regression model.

Conclusion

While direct experimental evidence for the biological activity of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid is not yet publicly available, a detailed analysis of its structural components allows for a strong, evidence-based hypothesis of its SAR. The combination of a propenoic acid core, a morpholino group, and a nitro group suggests that this molecule is a promising candidate for a kinase inhibitor, potentially targeting the PI3K/mTOR pathway. This guide provides a framework for the rational design of future studies to explore the therapeutic potential of this and related compounds. Further investigation through synthesis and biological evaluation is warranted to confirm these hypotheses and to fully elucidate the SAR of this intriguing class of molecules.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid

This document provides an in-depth, procedural guide for the proper and safe disposal of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid. As a compound synthesized for research and development, its specific toxicolog...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth, procedural guide for the proper and safe disposal of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid. As a compound synthesized for research and development, its specific toxicological and environmental properties may not be fully characterized. Therefore, this guide is built upon a cautious, risk-averse framework, drawing from the known hazards of its constituent chemical moieties: the nitrophenyl group, the morpholine ring, and the propenoic acid backbone. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Assessment and Characterization

(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid must be treated as a hazardous chemical. This assessment is derived from the potential hazards associated with its structural components. In the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandatory.

  • Nitrophenyl Group: Nitroaromatic compounds are a well-documented class of chemicals with potential for significant hazard. They are often toxic, mutagenic, and can be energetic, posing a risk of rapid, uncontrolled decomposition upon heating or shock.[1] Many are also recognized as environmental pollutants that are hazardous to human health.[2]

  • Morpholine Moiety: Morpholine and its derivatives are recognized as potentially corrosive substances that can cause severe skin burns and eye damage.[3][4] They can also be flammable and harmful if ingested or inhaled.[4][5]

  • Propenoic Acid (Acrylate) Structure: Acrylic acid and its derivatives are known to be irritants and can be corrosive to skin and eyes.[6][7][8]

Given this composite hazard profile, the compound must be handled with the utmost care, assuming it is toxic, irritant, corrosive, and potentially reactive. All disposal activities must be managed under the framework of hazardous waste regulations.[9]

Structural Component Associated Potential Hazards Primary Safety Concern
Nitrophenyl Toxicity, Mutagenicity, Environmental Pollutant, Potential Reactivity/ExplosivitySystemic health effects, long-term environmental damage, thermal instability[1][2]
Morpholine Corrosivity, Flammability, Toxicity (if swallowed/inhaled)Severe skin/eye damage, fire risk, acute health effects[3][4]
Propenoic Acid Corrosivity, IrritationSkin and respiratory irritation, chemical burns[6][7]

Regulatory Compliance: The "Cradle-to-Grave" Mandate

All chemical waste, including (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] This "cradle-to-grave" system mandates that the generator of the waste is responsible for its safe handling from generation to final disposal.[9]

Key Regulatory Imperatives:

  • Waste Identification: You must classify this compound as hazardous waste.[11]

  • Generator Status: Your laboratory's regulatory requirements will depend on the total quantity of hazardous waste generated per month (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator).[10][12]

  • Documentation: All hazardous waste shipments must be accompanied by a proper manifest to track its movement to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][11]

Always consult your institution's Environmental Health and Safety (EHS) office, as they will provide specific guidance based on local, state, and federal regulations which supersede any general advice.[13]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate PPE to prevent exposure. All handling should occur within a certified chemical fume hood.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[3] Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[14]

  • Eye Protection: Use tightly fitting safety goggles in combination with a face shield to protect against splashes and potential vapors.[3]

  • Body Protection: A flame-resistant laboratory coat should be worn to protect skin and clothing.[3] Ensure footwear is closed-toed.[3]

  • Respiratory Protection: All handling of solid or solutions of the compound should be performed in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[15]

Step-by-Step Disposal Protocol

The primary and required method for disposal is through your institution's certified hazardous waste management program. Never dispose of this chemical down the drain or in the regular trash.[16]

Step 1: Waste Segregation and Collection

  • Identify all waste streams containing (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid. This includes unused solid compound, solutions, reaction mixtures, and all contaminated labware (e.g., weighing papers, pipette tips, gloves, absorbent pads).[17]

  • Collect all these materials in a dedicated, clearly labeled hazardous waste container.[3] Do not mix this waste with other chemical waste streams to prevent unintended reactions.[17]

Step 2: Containerization

  • Select a waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[3]

  • The container must be in good condition and have a tightly sealing lid.[5]

  • Affix a "Hazardous Waste" label to the container. The label must include the full, unambiguous chemical name: "(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid" and list all other components of any solution.[3][15] Indicate the primary hazards (e.g., "Toxic," "Corrosive," "Irritant").

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area must be cool, dry, and well-ventilated.[3]

  • Ensure the storage area is away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents, bases, or acids.[16][18]

  • The storage area should have secondary containment to control any potential leaks.[3]

Step 4: Final Disposal Arrangement

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to schedule a pickup for the hazardous waste.[5][15]

  • Provide the EHS office with all necessary information about the waste, including its composition and quantity.[17]

  • Complete all required hazardous waste disposal forms and manifests as instructed by your institution.[5]

Caption: Workflow for the safe handling and disposal of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid.

Spill Management and Emergency Procedures

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[15]

  • Ventilate: Ensure the area is well-ventilated. For any significant spill, this should be within a chemical fume hood.

  • Containment: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[3][15][19] Do not use combustible materials like paper towels.[15]

  • Collection: Using non-sparking tools, carefully scoop the absorbed material and spilled substance into your designated hazardous waste container.[3][5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[15] All cleaning materials, including contaminated wipes and PPE, must also be disposed of as hazardous waste.[5][15]

  • Large Spills: For any spill outside of a fume hood or of a large quantity, evacuate the area immediately, close the doors, and contact your institution's EHS or emergency response team.[5]

Advanced Considerations: Chemical Deactivation (Expert Personnel Only)

For laboratories with the appropriate engineering controls and highly trained personnel, chemical treatment to reduce the hazard profile of the waste may be an option before collection.[11] For a molecule like (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, a potential (but unverified for this specific compound) approach could involve the chemical reduction of the nitro group.[15] This process can convert the energetic nitroaromatic group into a less hazardous amine.

This procedure should only be considered by expert chemists as it involves exothermic reactions and the use of potent reducing agents. An improper procedure could increase risks. The resulting reaction mixture must still be collected and disposed of as hazardous waste, though the primary hazard may be mitigated.[15] Consultation with and approval from your EHS office is mandatory before attempting any such procedure.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid in a manner that prioritizes safety, ensures environmental stewardship, and maintains strict regulatory compliance.

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